Articaine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000.
See also: Articaine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-79-9, 23964-57-0 | |
| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTICAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Articaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Articaine hydrochloride is a local anesthetic of the amide type, widely utilized in dentistry and other minor surgical procedures.[1] Its unique chemical structure, which includes a thiophene ring and an ester group, confers distinct physicochemical properties that influence its clinical efficacy and safety profile.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound's structure sets it apart from other amide local anesthetics. The presence of a thiophene ring, as opposed to a benzene ring, increases its lipophilicity, facilitating its diffusion across nerve membranes.[1][3] Additionally, the ester group in its structure allows for rapid hydrolysis in the plasma, contributing to its shorter half-life and lower systemic toxicity compared to other amide anesthetics.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₁ClN₂O₃S | [5][6] |
| Molecular Weight | 320.84 g/mol | [5][6] |
| Appearance | White or almost white, crystalline powder | [7] |
| Melting Point | 177-178 °C | [7] |
| Solubility | Soluble in water | [5] |
| pKa | 7.8 | [8] |
| Protein Binding | 94% | [8] |
Mechanism of Action
This compound exerts its anesthetic effect by blocking nerve impulse conduction.[9] This is achieved through the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[8][9]
Signaling Pathway of Sodium Channel Blockade
The following diagram illustrates the mechanism by which this compound inhibits nerve signal transmission.
Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.
The uncharged base form of articaine diffuses across the nerve sheath and membrane. Once inside the neuron, it equilibrates into the protonated, charged form, which then binds to the inner portion of the voltage-gated sodium channel. This binding locks the channel in an inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of a nerve impulse.[8][9]
Metabolism
A key characteristic of articaine is its rapid metabolism. The ester linkage in its structure is hydrolyzed by plasma esterases to its primary metabolite, articainic acid, which is inactive.[2][10] A smaller portion of the drug is metabolized in the liver by microsomal enzymes.[10] This dual metabolic pathway contributes to its low systemic toxicity.[4]
Metabolic Pathway of Articaine
The following diagram outlines the metabolic breakdown of articaine.
Caption: Metabolic breakdown of Articaine.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.
Caption: High-level workflow for the synthesis of this compound.
A representative synthesis protocol is as follows:
-
Amidation: 4-methyl-3-aminothiophene-2-carboxylic acid methyl ester is reacted with 2-chloropropionyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, in an ice-water bath.[11]
-
Amination: The resulting intermediate is then reacted with n-propylamine. This step is often performed at an elevated temperature to drive the reaction to completion.[7]
-
Work-up and Purification: The reaction mixture is washed to remove byproducts and unreacted reagents. The organic phase is then dried and the solvent is removed.
-
Salt Formation: The crude articaine base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt.[7]
-
Crystallization: The this compound is then purified by recrystallization from an appropriate solvent system to yield a product of high purity.
Determination of Physicochemical Properties
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Solubility Studies: The solubility of this compound can be determined using the shake-flask method. An excess amount of the solid compound is added to a specific solvent (e.g., water, buffers of different pH) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Crystal Structure Analysis (X-ray Crystallography):
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.
Conclusion
This compound's unique chemical structure, characterized by a thiophene ring and an ester linkage, results in a favorable combination of high lipid solubility and rapid plasma metabolism. These properties contribute to its fast onset of action, high efficacy, and favorable safety profile, making it a valuable local anesthetic in clinical practice. A thorough understanding of its chemical and structural properties is essential for the continued development and optimization of local anesthetic agents.
References
- 1. aapd.org [aapd.org]
- 2. Articaine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. cdn.vivarep.com [cdn.vivarep.com]
- 5. This compound | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [midas-pharma.com]
- 7. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
The Thiophene Advantage: A Technical Deep Dive into Articaine Hydrochloride Versus Benzene Ring Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between articaine hydrochloride, a local anesthetic characterized by its unique thiophene ring, and traditional local anesthetics featuring a benzene ring, such as lidocaine. We will delve into the structural, physicochemical, pharmacokinetic, and pharmacodynamic differences that stem from this fundamental molecular variation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.
Structural and Physicochemical Properties: The Foundation of Anesthetic Activity
The efficacy and safety profile of a local anesthetic are intrinsically linked to its chemical structure. Articaine's departure from the classic benzene ring structure of amide local anesthetics like lidocaine is a key determinant of its clinical characteristics.[1]
Articaine is unique among amide local anesthetics as it contains a thiophene ring instead of a benzene ring.[2] This substitution, along with an additional ester group in its structure, significantly influences its physicochemical properties.[2][3]
The Role of the Thiophene Ring in Lipid Solubility
The thiophene ring in articaine enhances its lipid solubility compared to the benzene ring in lidocaine.[4][5] This increased lipophilicity facilitates the diffusion of the anesthetic molecule across the lipid-rich nerve membrane to reach its target sodium channels.[4][6] Greater lipid solubility is correlated with higher anesthetic potency.[7]
Dissociation Constant (pKa) and Onset of Action
The onset of action of a local anesthetic is influenced by its dissociation constant (pKa). A lower pKa means a larger proportion of the anesthetic exists in its uncharged base form at physiological pH, allowing for more rapid diffusion across the nerve sheath and a faster onset of anesthesia.[8] Articaine has a slightly lower pKa than lidocaine, contributing to its rapid onset of action.[8]
Protein Binding and Duration of Action
The duration of anesthetic effect is largely determined by the degree of protein binding.[8] A higher protein binding affinity means the anesthetic remains at the site of action for a longer period, resulting in a more sustained block. Articaine exhibits a higher percentage of protein binding compared to lidocaine.[8]
| Property | This compound | Lidocaine Hydrochloride | Significance |
| Aromatic Ring | Thiophene | Benzene | Influences lipid solubility and metabolism.[2] |
| pKa | 7.8[6][9] | 7.9[8] | A lower pKa contributes to a faster onset of action.[8] |
| Lipid Solubility (Partition Coefficient) | Higher (e.g., 49.5%)[8] | Lower (e.g., 2.9%)[8] | Increased lipid solubility enhances potency and nerve penetration.[7][8] |
| Protein Binding | 94-95%[6][8] | 65%[8] | Higher protein binding is associated with a longer duration of action.[8] |
| Elimination Half-life | ~20-30 minutes[2][8] | ~90 minutes[8] | Faster metabolism leads to a shorter half-life and lower systemic toxicity.[8][10] |
| Metabolism | 90-95% in blood (plasma esterases), 5-10% in liver[8][10] | Primarily in the liver (~70%)[8] | Rapid plasma metabolism reduces the risk of systemic toxicity.[8][10] |
Pharmacokinetics: A Tale of Two Metabolic Pathways
The metabolic pathways of articaine and lidocaine are fundamentally different, which has significant implications for their systemic toxicity and clinical use.
Articaine's Dual Metabolism
Articaine is unique among amide local anesthetics due to its ester group, which allows for rapid hydrolysis by plasma esterases in the bloodstream.[2][6] Approximately 90-95% of articaine is metabolized in the blood to its inactive metabolite, articainic acid.[8][10] The remaining 5-10% undergoes hepatic metabolism.[8][10] This rapid inactivation in the plasma results in a significantly shorter elimination half-life of about 20-30 minutes and a lower risk of systemic toxicity, even with repeated injections.[2][8][10]
Lidocaine's Hepatic Metabolism
In contrast, lidocaine is primarily metabolized in the liver by microsomal enzymes.[8] This process is slower than the plasma esterase hydrolysis of articaine, resulting in a longer elimination half-life of approximately 90 minutes.[8] This longer half-life increases the potential for systemic accumulation and toxicity, particularly in patients with hepatic dysfunction.[8]
Caption: Comparative metabolic pathways of articaine and lidocaine.
Pharmacodynamics: Onset, Duration, and Clinical Efficacy
The structural and pharmacokinetic differences between articaine and lidocaine translate into distinct pharmacodynamic profiles.
Onset of Action
Articaine generally has a faster onset of action than lidocaine. This is attributed to its higher lipid solubility and lower pKa, which allow for rapid penetration of the nerve membrane.[8]
Duration of Anesthesia
Due to its high protein binding, articaine provides a duration of anesthesia that is comparable to or longer than that of lidocaine.[8]
Clinical Efficacy
Numerous studies have demonstrated the high clinical efficacy of articaine, with some suggesting it is more effective than lidocaine, particularly for infiltration anesthesia in the mandible where dense cortical bone can be a barrier.[3]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (Lipid Solubility)
Principle: The shake-flask method is a standard procedure for determining the octanol-water partition coefficient (Pow), a measure of a compound's lipophilicity.[11]
Protocol:
-
Preparation of Solvents: Prepare 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation of the two phases.[11]
-
Standard Curve Generation: Prepare a series of known concentrations of the anesthetic in the aqueous buffer and measure their absorbance at the wavelength of maximum absorption (λmax) to generate a standard curve.
-
Partitioning: In a separatory funnel, add a known volume of the octanol and a known volume and concentration of the anesthetic solution in the aqueous buffer.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 10 minutes) to allow for partitioning of the anesthetic between the two phases.[11]
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the aqueous phase and measure its absorbance. Determine the concentration of the anesthetic in the aqueous phase using the standard curve. The concentration in the octanol phase can be calculated by subtraction from the initial concentration.
-
Calculation of Pow: The partition coefficient is calculated as the ratio of the concentration of the anesthetic in the octanol phase to its concentration in the aqueous phase.
Caption: Experimental workflow for determining the octanol-water partition coefficient.
Determination of Plasma Protein Binding
Principle: Equilibrium dialysis is a widely used method to determine the extent to which a drug binds to plasma proteins.[3][7]
Protocol:
-
Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the free drug to pass but retains plasma proteins (e.g., 12-14 kDa).[3]
-
Sample Preparation: Spike human plasma with a known concentration of the anesthetic.
-
Dialysis: Place the plasma sample in one chamber and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.[7]
-
Incubation: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4 hours).[7]
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.[7]
-
Analysis: Determine the concentration of the anesthetic in both samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100 Where the free drug concentration is the concentration in the buffer chamber at equilibrium.
Clinical Evaluation of Onset and Duration of Anesthesia
Principle: A prospective, randomized, double-blind clinical trial is the gold standard for comparing the clinical efficacy of local anesthetics.[12][13]
Protocol:
-
Study Design: A split-mouth or parallel-group, randomized, double-blind design is typically used.[12][13]
-
Subject Recruitment: Recruit healthy adult volunteers who require a specific dental procedure (e.g., extraction of bilateral mandibular third molars). Obtain informed consent.
-
Randomization and Blinding: Randomly assign each subject to receive either articaine or lidocaine for the procedure on one side, with the other anesthetic used for the contralateral side in a crossover design, or assign subjects to different anesthetic groups. Both the operator and the subject should be blinded to the anesthetic being used.
-
Anesthetic Administration: Administer a standardized volume and concentration of the assigned anesthetic using a standard injection technique (e.g., inferior alveolar nerve block).
-
Onset Assessment: Assess the onset of pulpal anesthesia at regular intervals (e.g., every minute) using an electric pulp tester. The onset is defined as the time from injection to the first of two consecutive readings with no response from the subject at the maximum output of the tester.[12][13]
-
Duration Assessment: After successful anesthesia is achieved, record the time. Continue to test with the electric pulp tester at regular intervals (e.g., every 10 minutes) until the subject responds to the stimulus. The duration of anesthesia is the time from onset until the return of sensation.[12][13]
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean onset and duration times between the two anesthetic groups.
Structure-Activity Relationship (SAR)
The chemical structure of a local anesthetic dictates its interaction with the sodium channel and, consequently, its anesthetic properties.
Caption: Key structural components of amide local anesthetics and their influence on physicochemical properties.
Conclusion
The substitution of a thiophene ring for the traditional benzene ring in this compound represents a significant advancement in local anesthetic development. This structural modification confers a unique combination of high lipid solubility, rapid metabolism, and high protein binding, resulting in a local anesthetic with a fast onset, long duration of action, and a favorable safety profile. For researchers and drug development professionals, the study of articaine provides a compelling example of how targeted molecular modifications can lead to improved clinical performance. Further research into thiophene-containing compounds may unlock new possibilities in the design of novel and more effective local anesthetics.
References
- 1. researchgate.net [researchgate.net]
- 2. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. A Comparative Evaluation of Pain Experience and Time of Onset of 2% Lignocaine and 4% Articaine in Inferior Alveolar Nerve Block among Pediatric Population: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.vivarep.com [cdn.vivarep.com]
- 11. thaiscience.info [thaiscience.info]
- 12. scielo.br [scielo.br]
- 13. Onset and Duration Period of Pulpal Anesthesia of Articaine and Lidocaine in Inferior Alveolar Nerve Block – ScienceOpen [scienceopen.com]
Methodological & Application
Application Notes and Protocols for the Development of Novel Articaine Hydrochloride Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: Articaine hydrochloride is a widely used local anesthetic in dentistry and minor surgical procedures, valued for its rapid onset and intermediate duration of action.[1] It is an amide-type anesthetic distinguished by a thiophene ring, which enhances its lipid solubility and allows for efficient penetration of nerve membranes.[2][3] Additionally, an ester group in its structure facilitates rapid metabolism by plasma esterases, reducing the risk of systemic toxicity.[1][2] Despite its efficacy, conventional formulations have limitations, including a relatively short half-life and potential for systemic side effects.[4][5] Novel drug delivery systems (DDS) aim to overcome these challenges by providing sustained release, improved bioavailability, and targeted delivery, thereby enhancing therapeutic efficacy and patient safety.[6][7] This document provides detailed protocols and application notes for developing and characterizing several promising DDS for this compound, including lipid and polymeric nanoparticles, hydrogels, and liposomes.
Mechanism of Action of this compound
This compound functions by blocking nerve impulse transmission. Its primary target is the voltage-gated sodium channels located on the internal surface of the neuronal cell membrane.[1][2] The un-ionized form of articaine, being lipid-soluble, diffuses across the nerve sheath and cell membrane.[3] Once inside the neuron (in the axoplasm), it becomes ionized and binds to the sodium channels, stabilizing them in an inactive state. This blockade prevents the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential, resulting in a temporary loss of sensation.[1][8]
Development of Nanoparticle-Based Delivery Systems
Nanoparticles, such as polymeric nanocapsules and solid lipid nanoparticles (SLNs), are promising carriers for local anesthetics.[6][9] They can protect the drug from degradation, provide sustained release, and improve permeation across biological membranes.[9][10]
Poly(ε-caprolactone) (PCL) Nanocapsules
PCL nanocapsules have been shown to encapsulate articaine with high efficiency, reduce its cytotoxicity, and enhance its permeation profile.[9][10]
This protocol is based on the oil-in-water emulsion/solvent evaporation method.[9]
-
Prepare Articaine Base:
-
Dissolve this compound in deionized water.
-
Adjust the pH of the solution to 8.5 with an appropriate base (e.g., NaOH) to obtain the un-ionized, oil-soluble articaine base.
-
Extract the aqueous phase with ethyl acetate.
-
Collect, filter, and dry the organic phase. Evaporate the solvent to obtain the articaine oil.
-
-
Prepare Organic Phase:
-
Dissolve 400 mg of poly(ε-caprolactone) (PCL) and the prepared articaine base in a mixture of acetone and medium-chain triglycerides (MCT).
-
-
Prepare Aqueous Phase:
-
Dissolve a surfactant, such as polysorbate 80, in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under constant, high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Maintain the emulsion under magnetic stirring at room temperature for at least 4 hours to allow for the complete evaporation of the acetone.
-
This process leads to the formation of a nanocapsule suspension.
-
-
Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute an aliquot of the nanocapsule suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Anemometry for zeta potential.
-
-
Encapsulation Efficiency (%EE): [9]
-
Separate the non-encapsulated (free) articaine from the nanocapsules using an ultrafiltration-centrifugation method (e.g., Microcon 10 kDa pore size filter units, centrifuged at 14,000 g for 25 min).
-
Quantify the amount of free articaine in the filtrate using High-Performance Liquid Chromatography (HPLC).
-
Calculate %EE using the following formula:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
-
Place a known amount of the nanocapsule suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of articaine in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Solid Lipid Nanoparticles (SLNs)
SLNs are formulated with solid lipids and are known for their high stability and biocompatibility.[10][11]
This protocol is based on a high-shear homogenization and ultrasonication method.[12]
-
Prepare Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl tripalmitate) at a temperature above its melting point.
-
Dissolve the articaine base in a small amount of chloroform and mix with the melted lipid.
-
-
Prepare Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase.
-
Homogenize the mixture using a high-shear homogenizer (e.g., Ultra Turrax at 18,000 rpm for 7 minutes).
-
Follow this with sonication (e.g., 5 minutes at 40 W) to produce a hot oil-in-water nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath under magnetic stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
Evaporate the organic solvent under low pressure.
-
Data Summary: Nanoparticle Formulations for Articaine
| Formulation Type | Encapsulation Efficiency (%EE) | Particle Size (nm) | PDI | Key Finding | Citation(s) |
| PCL Nanocapsules | ~78% | ~200-250 nm | < 0.2 | Slower release profile compared to free drug; increased cell viability. | [10][11] |
| Solid Lipid Nanoparticles (SLN) | ~65% | ~200-300 nm | < 0.3 | Increased cell viability compared to free articaine. | [10][11] |
| Nanostructured Lipid Carriers (NLC) | > 70% | ~217 nm | ~0.174 | Exhibited anti-inflammatory activity and sustained release profile. | [13] |
Development of Hydrogel-Based Delivery Systems
Hydrogels can be used as vehicles for nanoparticle suspensions to improve their applicability for topical or site-specific delivery.[14][15] They can offer good consistency, stability, and controlled release properties.[10][16]
This protocol describes the incorporation of a pre-formed articaine-nanoparticle suspension into a hydrogel base.[12]
-
Prepare the articaine-loaded nanoparticle suspension (e.g., PCL nanocapsules or SLNs) as described in Protocols 1 or 4.
-
In a separate vessel, prepare an aqueous solution containing a preservative (e.g., methylparaben, 0.1%) and a humectant (e.g., propylene glycol, 2%).
-
Add the gelling agent (e.g., Aristoflex® AVC, 2%) to the aqueous solution.
-
Keep the mixture under constant agitation in a porcelain mortar until a homogenous gel is formed.
-
Incorporate the nanoparticle suspension into the hydrogel base with gentle but thorough mixing to ensure uniform distribution.
-
Rheological Analysis:
-
Use a rheometer to measure the viscosity and flow behavior of the hydrogel.
-
Determine if the formulation exhibits pseudoplastic behavior (shear-thinning), which is desirable for topical applications.[10]
-
-
In Vitro Permeation Test (IVPT):
-
Use Franz diffusion cells with a suitable membrane (e.g., swine esophageal epithelium for oral mucosa simulation or an artificial membrane).[9][10]
-
Apply a known quantity of the hydrogel to the donor compartment.
-
Fill the receptor compartment with a suitable medium (e.g., PBS, pH 7.4).
-
Maintain the system at 37°C.
-
Sample from the receptor compartment at set time intervals and analyze for articaine content via HPLC.
-
Calculate the cumulative drug permeated and the steady-state flux (Jss).
-
Data Summary: Hydrogel Formulations for Articaine
| Formulation Type | Flux (μg/cm²/h) | Onset of Activity | Key Finding | Citation(s) |
| PCL Nanocapsule Hydrogel | 35.68 ± 1.98 | Faster than other formulations | Showed pseudoplastic behavior with thixotropy, suitable for clinical application. | [10][11] |
Development of Liposomal Delivery Systems
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[17] They are biocompatible, biodegradable, and can modulate drug release, offering an alternative for pain management.[18][19]
This protocol is based on the Bangham method, or thin-film hydration.[19]
-
Lipid Film Formation:
-
Dissolve lipids (e.g., lecithin and cholesterol in a 1:1 molar ratio) in a suitable organic solvent mixture (e.g., chloroform-methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing this compound (e.g., 2% solution in phosphate-buffered saline, pH 7.4).
-
Agitate the flask using a vortex mixer. This process causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the aqueous drug solution.
-
-
Size Reduction (Optional):
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[17]
-
This protocol can be applied to any of the developed formulations to assess their safety profile on relevant cell lines (e.g., fibroblasts, keratinocytes).[10][11]
-
Cell Culture:
-
Seed cells (e.g., 3T3 fibroblasts or HaCaT keratinocytes) in a 96-well plate and incubate until they reach a suitable confluency.
-
-
Treatment:
-
Remove the culture medium and expose the cells to various concentrations of the articaine formulation (e.g., free articaine, nanoparticle suspension, liposomes) and a negative control for a specified period (e.g., 24 hours).
-
-
MTT Addition:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for approximately 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the negative control. Formulations with higher cell viability are considered less cytotoxic.[18]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Promising potential of articaine-loaded poly(epsilon-caprolactone) nanocapules for intraoral topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Articaine-Loaded Poly(ε-caprolactone) Nanocapsules and Solid Lipid Nanoparticles in Hydrogels for Topical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Articaine in functional NLC show improved anesthesia and anti-inflammatory activity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
HPLC-UV method for articaine hydrochloride quantification in plasma
An HPLC-UV method offers a reliable and accessible approach for the quantification of articaine hydrochloride in plasma, crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals.
Introduction
This compound is a widely used local anesthetic, particularly in dentistry.[1][2] Its unique chemical structure, containing both an amide and an ester group, leads to rapid metabolism in the blood by plasma esterases.[1][2] This results in a short plasma half-life of approximately 20 minutes.[1][2] Accurate quantification of articaine in plasma is essential for understanding its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and cost-effective analytical technique for this purpose. This application note details a validated HPLC-UV method for the determination of this compound in plasma samples.
Principle
The method involves the separation of articaine from plasma components using reversed-phase HPLC on a C8 or C18 column. Prior to chromatographic analysis, plasma proteins are removed, and the analyte is extracted from the plasma matrix. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Lidocaine Hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Sodium acetate
-
Acetic acid
-
n-Hexane
-
Isoamyl alcohol
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
-
Centrifuge
-
Vortex mixer
-
pH meter
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method described for the extraction of articaine from whole blood, which is applicable to plasma.[1]
-
To 1 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Lidocaine).
-
Add 300 µL of 1 M Sodium Carbonate solution to adjust the pH to approximately 10.
-
Add 2 mL of extraction solvent (n-hexane:isoamyl alcohol, 90:10 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 2 mL of the extraction solvent.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
Sample Preparation (Protein Precipitation)
This is an alternative, simpler sample preparation method.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 1 mL of cold methanol or 500 µL of 10% perchloric acid to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject a suitable volume into the HPLC system.
HPLC-UV Conditions
The following table summarizes typical chromatographic conditions for the analysis of articaine.
| Parameter | Condition 1[1] | Condition 2[3] |
| Column | C18 Hypersil GOLD | C8 reversed-phase |
| Mobile Phase | Acetonitrile : Sodium Acetate buffer (10 mM, pH 4.7) (50:50, v/v) | Acetonitrile : Phosphate buffer (88:12, v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Injection Volume | 20 µL | Not specified |
| Column Temperature | Ambient | 40°C |
| Detection Wavelength | 274 nm | 274 nm or 276 nm |
| Internal Standard | Lidocaine | Not specified |
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity | A linear relationship between the peak area ratio (analyte/internal standard) and the concentration of articaine in plasma should be established. A typical range is 0.1 to 4.8 µg/mL with a correlation coefficient (r²) > 0.99.[1] Another reported linear range is 4-400 µg/mL (r=0.9999).[3] |
| Accuracy | The accuracy, expressed as the percentage recovery, should be within 85-115%. Reported recoveries for articaine in blood using LLE were 96-102%.[1] For a different method, recovery rates were between 99.15% and 103.83%.[3] |
| Precision | The precision, expressed as the relative standard deviation (RSD), should be less than 15%. For the LLE method, the RSD was between 4.2% and 6.1%.[1] Another study reported intra-day RSDs of 0.21% to 1.69% and inter-day RSDs of 0.22% to 1.73%.[3] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. A reported LOD for an HPLC-UV method was 20 ng/mL.[1] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. A reported LOQ for an HPLC-UV method was approximately 10 ng/mL.[3] |
Data Presentation
The following tables provide a summary of quantitative data for the HPLC-UV analysis of articaine.
Table 1: Chromatographic Parameters
| Analyte | Internal Standard | Retention Time (min) (Condition 1)[1] |
| Articaine | Lidocaine | 4.7 |
| Lidocaine | - | 5.3 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 4.8 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Accuracy (% Recovery) | 96 - 102%[1] |
| Precision (% RSD) | 4.2 - 6.1%[1] |
| LOD | 20 ng/mL[1] |
| LOQ | ~10 ng/mL[3] |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Key components of the HPLC-UV method for articaine analysis.
References
Application Note: Quantitative Analysis of Articaine and its Metabolites in Human Plasma by Gas Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a generalized protocol for the extraction, derivatization, and subsequent quantitative analysis of articaine and its primary metabolite, articainic acid, from human plasma using gas chromatography-mass spectrometry (GC-MS). Articaine, a widely used local anesthetic, is rapidly metabolized in the body, making the accurate quantification of its metabolites crucial for pharmacokinetic and toxicological studies.[1] This protocol provides a framework for researchers, scientists, and drug development professionals to develop and validate a robust GC-MS method for this purpose.
Introduction
Articaine is an amide-type local anesthetic that is unique due to the presence of an ester group in its structure, which leads to rapid hydrolysis by plasma esterases.[1] This rapid metabolism results in the formation of its main and inactive metabolite, articainic acid.[1] A further metabolite, articainic acid glucuronide, is also formed. The fast inactivation of articaine contributes to its low systemic toxicity.[1]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] For the analysis of polar molecules like drug metabolites, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[4] This application note outlines a comprehensive workflow, including sample preparation, a two-step derivatization process, and suggested GC-MS parameters for the analysis of articaine and articainic acid.
Metabolic Pathway of Articaine
Articaine undergoes a primary metabolic conversion to articainic acid through hydrolysis. This is followed by conjugation with glucuronic acid to form articainic acid glucuronide.
References
- 1. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Gas Chromatography in Metabolomics: Techniques & Instrumentation [metabolomics.creative-proteomics.com]
- 4. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Protocol for Assessing Articaine Hydrochloride Neurotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Articaine hydrochloride is an amide local anesthetic widely used in dental procedures. Its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an ester group, allows for enhanced lipid solubility and rapid metabolism by plasma esterases.[1][2] While generally considered safe and effective, reports of paresthesia, though rare, have prompted investigations into its potential neurotoxicity.[2][3][4] Assessing the neurotoxic potential of articaine and its formulations is crucial for ensuring patient safety and for the development of new drug delivery systems.
This document provides a detailed protocol for the in vitro assessment of this compound's neurotoxicity using the human neuroblastoma SH-SY5Y cell line, a well-established model for neurobiological and neurotoxicity studies.[3][5][6] The described assays focus on key indicators of neurotoxicity, including cytotoxicity, apoptosis, and oxidative stress.
Core Principles and Assays
The in vitro assessment of neurotoxicity involves exposing a neuronal cell model to the compound of interest and measuring various cellular responses. The primary endpoints covered in this protocol are:
-
Cell Viability and Cytotoxicity: Measures the overall health of the cell population after exposure to articaine. A decrease in viability indicates a cytotoxic effect. Assays like MTS and MTT are colorimetric methods that measure the metabolic activity of viable cells.[7][8]
-
Apoptosis (Programmed Cell Death): A key mechanism of cell death that can be induced by toxic compounds.[9] Early-stage apoptosis is characterized by the translocation of phosphatidylserine (PS) to the outer cell membrane, which can be detected by Annexin V staining.[10][11][12] Mid-stage events include the activation of executioner caspases, such as caspase-3 and caspase-7.[13][14]
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. ROS can damage cellular components, leading to cell death.[3] The DCFDA/H2DCFDA assay is commonly used to measure intracellular ROS levels.[15]
Data Presentation
Quantitative data from neurotoxicity studies are often presented as IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose) values. These values provide a measure of a drug's potency in causing a specific biological effect (e.g., 50% reduction in cell viability).
Table 1: Comparative Cytotoxicity (LD50) of Local Anesthetics in SH-SY5Y Cells
| Local Anesthetic | LD50 (mM) after 20-min exposure (Mean ± SD) | Relative Toxicity Group |
|---|---|---|
| Bupivacaine | 0.95 ± 0.08 | High |
| Lidocaine | 3.35 ± 0.33 | Medium |
| Prilocaine | 4.32 ± 0.39 | Medium |
| Mepivacaine | 4.84 ± 1.28 | Medium |
| Articaine | 8.98 ± 2.07 | Low |
| Ropivacaine | 13.43 ± 0.61 | Low |
Data sourced from Malet et al. (2015).[16][17]
Table 2: Comparative Cytotoxicity (IC50) of Articaine and Lidocaine in SH-SY5Y Cells
| Local Anesthetic | IC50 (mM) after 4-hour exposure | IC50 (mM) after 24-hour exposure (Mean ± SD) |
|---|---|---|
| Articaine | ~5-6 | 3.0 ± 0.2 |
| Lidocaine | ~5-6 | 3.6 ± 0.4 |
Data sourced from da Silva et al. (2022).[3][18][19]
Experimental Protocols & Visualizations
The following sections provide detailed protocols for assessing articaine neurotoxicity. An overview of the experimental process is depicted below.
SH-SY5Y Cell Culture
The human neuroblastoma SH-SY5Y cell line is the recommended model for these protocols.[5][20]
-
Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[21]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[21]
-
Sub-culturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA (0.25%) and incubate for 2-5 minutes at 37°C until cells detach.[21]
-
Neutralize the trypsin with an equal volume of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density for experiments or continued culture.
-
Cell Viability Assessment (MTS Assay)
This protocol measures cell viability by the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[8][22]
-
Materials:
-
SH-SY5Y cells
-
96-well clear-bottom microplates
-
This compound solutions (various concentrations)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
-
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of growth medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the medium from the wells and add 100 µL of the articaine solutions (or medium only for control wells).
-
Incubate for the desired exposure time (e.g., 4, 24, or 48 hours).[3]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[8][22]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Apoptosis Assessment
Apoptosis can be evaluated by measuring the activity of key executioner caspases or by detecting the externalization of phosphatidylserine.
This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent compound.
-
Materials:
-
Treated cells in a 96-well white-walled, clear-bottom plate
-
Caspase-3/7 activity assay kit (containing a DEVD-based substrate and lysis buffer)
-
-
Protocol:
-
Follow steps 1-5 from the MTS assay protocol (Section 4.2), using an opaque-walled plate suitable for fluorescence.
-
Equilibrate the plate and assay reagents to room temperature.
-
Prepare the Caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Add 100 µL of the prepared reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF-based products).
-
This method identifies early apoptotic cells by detecting phosphatidylserine on the outer cell membrane.[10][12]
-
Materials:
-
Treated cells (cultured in 6-well or 12-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis by treating cells with articaine as described previously.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at ~400 x g for 5 minutes.[23]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[12]
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Oxidative Stress Assessment (DCFDA Assay)
This assay measures the generation of reactive oxygen species (ROS) using the fluorescent probe DCFDA.[15]
-
Materials:
-
SH-SY5Y cells in a 96-well black-walled, clear-bottom plate
-
DCFDA (or H2DCFDA) reagent
-
Phenol red-free culture medium
-
-
Protocol:
-
Seed and treat cells with articaine as described in steps 1-5 of the MTS protocol (Section 4.2).
-
Remove the treatment medium and wash cells once with warm, phenol red-free medium.
-
Prepare a 20 µM working solution of DCFDA in phenol red-free medium.[15]
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.[24]
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure fluorescence with a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for assessing the in vitro neurotoxicity of this compound. By evaluating cytotoxicity, apoptosis, and oxidative stress in a relevant neuronal cell model, researchers can obtain critical data on the safety profile of articaine and its formulations. The comparative data suggest that while all local anesthetics exhibit concentration-dependent toxicity, articaine is among the least neurotoxic in vitro.[16][17] Consistent application of these standardized methods will aid in the reliable and reproducible assessment of local anesthetic safety for both research and drug development purposes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. accegen.com [accegen.com]
- 6. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Articaine and neurotoxicity – a review | Semantic Scholar [semanticscholar.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. US20200121652A1 - Compounds having caspase inhibitory activity, pharmaceutical agent containing said compounds and for treating or preventing corneal endothelial symptoms, disorders, or diseases, and application of said pharmaceutical agent - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. moodle2.units.it [moodle2.units.it]
- 21. SH-SY5Y culturing [protocols.io]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Articaine to Probe Voltage-Gated Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that initiate and propagate action potentials in excitable cells such as neurons, and cardiac and skeletal muscle cells[1][2]. Nine functional subtypes (Nav1.1–Nav1.9) have been identified in mammals, each with distinct biophysical properties and tissue distribution[1][3]. This diversity makes specific VGSC subtypes attractive targets for therapeutic intervention in a range of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias[2].
Articaine is a local anesthetic (LA) widely used in clinical practice, particularly in dentistry[4][5]. Like other LAs, its primary mechanism of action is the blockade of VGSCs, which prevents nerve impulse transmission and results in a loss of sensation[5][6]. Articaine's chemical structure, featuring a thiophene ring, enhances its lipid solubility, contributing to a rapid onset of action, while an ester group facilitates its rapid metabolism, reducing the risk of systemic toxicity[5].
A key pharmacological feature of articaine is its state-dependent inhibition of VGSCs. It displays significantly higher affinity for the open and inactivated states of the channel compared to the resting state[4][6]. This property can be exploited experimentally to study the gating mechanisms and pharmacology of different VGSC subtypes. By using specific voltage-clamp protocols, researchers can preferentially present channels in certain states, allowing for a detailed characterization of articaine's interaction with each subtype. These studies are vital for understanding the molecular basis of its anesthetic action and for the rational design of novel, subtype-selective VGSC modulators.
Data Presentation: Articaine Potency at VGSC Subtypes
The inhibitory potency of articaine varies significantly depending on both the VGSC subtype and the conformational state of the channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of articaine for different rat (r) and human (h) VGSC subtypes expressed in HEK293t cells.
| VGSC Subtype | Channel State | Holding Potential (mV) | IC50 (µM) | Reference |
| rNav1.4 | Resting | -140 | 378 ± 26 | [4] |
| Inactivated | -70 | 40.6 ± 2.7 | [4] | |
| Open | - | 15.8 ± 1.5 | [4] | |
| hNav1.7 | Open | - | 8.8 ± 0.1 | [4] |
| rNav1.8 | Open* | - | 22.0 ± 0.5 | [4] |
*Note: Open-channel block was measured using inactivation-deficient mutant channels.
Signaling and Interaction Models
The interaction of articaine with VGSCs is a dynamic process dependent on the channel's conformational state. The following diagrams illustrate this state-dependent binding and the differential affinity of articaine for various subtypes.
Caption: State-dependent binding of articaine to VGSCs.
Caption: Differential affinity of articaine for open VGSC subtypes.
Experimental Protocols
The following protocols provide a framework for studying the effects of articaine on specific VGSC subtypes using whole-cell patch-clamp electrophysiology.
Cell Culture and Heterologous Expression
This protocol is designed for transiently transfecting a mammalian cell line (e.g., HEK293) to express the VGSC subtype of interest.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency[4][7].
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator[7].
-
Transfection:
-
Plate cells onto glass coverslips in a 35 mm culture dish to reach 50-70% confluency on the day of transfection.
-
Co-transfect the plasmid DNA encoding the desired Nav α-subunit (e.g., hNav1.7) and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., calcium phosphate precipitation or lipofection-based methods)[7]. A fluorescent reporter plasmid (e.g., EGFP) can be included to identify successfully transfected cells.
-
Allow cells to express the channels for 24-48 hours post-transfection before electrophysiological recording.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of sodium currents to assess the inhibitory effect of articaine.
Solutions:
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH[7]. Note: Cesium Fluoride (CsF) is used to block potassium channels and enhance voltage-clamp quality[7].
-
External Bathing Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.3 with NaOH[7].
-
Articaine Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of articaine hydrochloride in the external bathing solution. Subsequent dilutions to the desired final concentrations (e.g., 1 µM to 1 mM) are made daily[7].
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external bathing solution.
-
Identify transfected cells via fluorescence.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Record sodium currents using a patch-clamp amplifier. Compensate for series resistance (>80%) to minimize voltage errors.
Voltage Protocols for Assessing State-Dependent Block
Apply specific voltage protocols to isolate articaine's effect on the resting, inactivated, and open channel states.
Caption: Workflow for determining the IC50 of articaine.
-
Resting State Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) where most channels are in the resting state[4].
-
Apply a brief depolarizing test pulse (e.g., to 0 mV for 20 ms) to open the channels and elicit a current.
-
Use a long inter-pulse interval (e.g., 30-60 s) to ensure full recovery and prevent use-dependent block[8].
-
Apply various concentrations of articaine and measure the reduction in peak current amplitude.
-
-
Inactivated State Block:
-
Hold the membrane potential at a depolarized level (e.g., -70 mV) to induce steady-state inactivation in a significant fraction of channels[4].
-
Apply a test pulse (e.g., to 0 mV) to measure the current from the remaining non-inactivated channels.
-
Compare the reduction in peak current by articaine at this holding potential to that from the hyperpolarized potential to determine the affinity for the inactivated state.
-
-
Open-Channel Block (Use-Dependent Block):
-
Hold the membrane at a hyperpolarized potential (e.g., -120 mV).
-
Apply a high-frequency train of short depolarizing pulses (e.g., 20 ms pulses to 0 mV at 5-10 Hz)[8].
-
In the presence of an open-channel blocker like articaine, the current will decrease with each successive pulse.
-
The rate and extent of this use-dependent block can be quantified to assess open-state affinity.
-
Data Analysis
-
Measure the peak inward sodium current for each test pulse.
-
For each articaine concentration, calculate the fractional block as: 1 - (IPeak,drug / IPeak,control).
-
Plot the fractional block against the logarithm of the articaine concentration.
-
Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient (n): Fractional Block = [Articaine]^n / (IC50^n + [Articaine]^n)
Conclusion
Articaine serves as a valuable pharmacological tool for the investigation of VGSC subtypes. By leveraging its state-dependent blocking characteristics in combination with patch-clamp electrophysiology, researchers can dissect the contribution of different channel states to drug binding. The protocols and data presented here provide a comprehensive guide for utilizing articaine to characterize the pharmacology of specific VGSC subtypes, aiding in the broader effort to develop next-generation ion channel modulators with improved selectivity and therapeutic profiles.
References
- 1. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for Evaluating Articaine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of articaine using various animal models. The protocols outlined below are based on established methodologies in the field of local anesthetic research.
Introduction to Articaine Efficacy Studies
Articaine is an amide local anesthetic that is widely used in dentistry.[1][2] It is known for its rapid onset and intermediate duration of action.[3] Preclinical evaluation in animal models is a critical step in the development of new articaine formulations or for comparative studies against other local anesthetics.[4] Animal studies have indicated that articaine has a higher anesthetic efficiency and lower local tissue toxicity compared to other amide local anesthetics.[4]
Animal Models in Articaine Efficacy Research
The choice of animal model is crucial and depends on the specific research question. Rodent models are frequently used for initial screening and dose-finding studies due to their cost-effectiveness and ease of handling.[5] Larger animal models, such as dogs, can be used for more complex studies that require physiological monitoring more analogous to humans.
Commonly Used Animal Models:
-
Mice: Often used for tail-flick and hot-plate tests to assess sensory blockade.[6][7]
-
Rats: Utilized in vocalization tests in response to electrical stimulation and for pharmacokinetic studies.[5][8]
-
Guinea Pigs: Employed in studies evaluating dermal anesthesia by observing the response to needle pricks.[9]
-
Dogs: Used for more invasive procedures like nerve blocks and for monitoring cardiovascular parameters.[10][11]
Experimental Protocols for Efficacy Assessment
Rodent Tail-Flick Test for Sensory Blockade
This protocol is adapted from the method described by Grant et al. (1993) for assessing local anesthetic-induced conduction block.[6]
Objective: To quantify the duration and intensity of sensory blockade induced by articaine.
Materials:
-
Articaine solution (e.g., 4% with epinephrine 1:100,000)
-
Saline solution (control)
-
Male Wistar rats or Swiss Webster mice
-
Tail-flick analgesia meter
-
30-gauge needles and syringes
Procedure:
-
Acclimatization: Acclimate animals to the testing environment for at least 3 days prior to the experiment.[12]
-
Baseline Measurement: Determine the baseline tail-flick latency (TFL) for each animal by applying a radiant heat source to the tail. The baseline latency should be between 2-4 seconds.
-
Anesthetic Administration: Subcutaneously inject a small volume (e.g., 20-50 µL) of articaine solution or saline on opposite sides of the base of the tail.
-
Efficacy Testing: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, re-measure the TFL. A TFL significantly longer than baseline indicates a sensory block. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Data Analysis: The duration of the block is the time taken for the TFL to return to baseline. The percentage of maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[5]
Rat Vocalization Test for Infiltration Anesthesia
This method assesses the analgesic effect of a local anesthetic by measuring the animal's vocalization response to an electrical stimulus.[5][13]
Objective: To evaluate the efficacy of articaine infiltration anesthesia.
Materials:
-
Articaine solution
-
Saline solution (control)
-
Male Sprague-Dawley rats
-
Electrical stimulator with needle electrodes
-
Sound-level meter or vocalization recording equipment
Procedure:
-
Animal Preparation: Shave the dorsal or abdominal area of the rat one day before the experiment.
-
Threshold Determination: Determine the vocalization threshold by applying increasing electrical stimuli to the shaved area until the rat vocalizes.
-
Anesthetic Administration: Subcutaneously inject articaine or saline into the test area.
-
Efficacy Assessment: At set intervals, apply the predetermined electrical stimulus and record whether the animal vocalizes. The absence of vocalization indicates successful anesthesia.
-
Data Analysis: The duration of anesthesia is the time until the vocalization response returns.
Sciatic Nerve Block in Dogs
This protocol is for evaluating a peripheral nerve block, a common clinical application of local anesthetics.[11][14][15]
Objective: To assess the motor and sensory blockade of the sciatic nerve by articaine.
Materials:
-
Articaine solution
-
Saline solution (control)
-
Beagle dogs
-
Ultrasound machine with a high-frequency linear probe[11][15]
-
Peripheral nerve stimulator[14]
-
Insulated needles
Procedure:
-
Anesthesia and Positioning: Anesthetize the dog and place it in lateral recumbency with the limb to be blocked uppermost.
-
Nerve Localization: Use the ultrasound to visualize the sciatic nerve between the greater trochanter and the ischiatic tuberosity.[14] A nerve stimulator can be used to confirm the location by observing muscle contractions.
-
Anesthetic Injection: Under ultrasound guidance, advance the needle towards the nerve and inject the articaine solution perineurally.
-
Assessment of Blockade:
-
Motor Block: Assess motor function at regular intervals by evaluating the withdrawal reflex to a noxious stimulus (e.g., toe pinch) and observing for limb paralysis.
-
Sensory Block: Assess sensory function by applying a pinprick or thermal stimulus to the dermatome supplied by the sciatic nerve and observing for a response.
-
-
Data Analysis: Record the onset time, duration, and quality (complete or partial) of both motor and sensory blocks.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Efficacy of Articaine in the Rodent Tail-Flick Test
| Treatment Group | N | Baseline TFL (s) | Peak TFL (s) at Time (min) | Duration of Block (min) |
| 4% Articaine | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| Saline Control | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Pharmacokinetic Parameters of Articaine in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ng·h/mL | |
| t1/2 | h | |
| Data derived from pharmacokinetic studies.[8][16] |
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of articaine on voltage-gated sodium channels.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for articaine efficacy studies.
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For example, a one-way ANOVA with a post-hoc test can be used to compare the means of multiple groups.[5] The significance level is typically set at p < 0.05.
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical evaluation of articaine efficacy. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the development and regulatory approval of new local anesthetic formulations.
References
- 1. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 8. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of maxillary and infraorbital nerve blockade for rhinoscopy in sevoflurane anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound guidance for the performance of sciatic and saphenous nerve blocks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Measuring Articaine Hydrochloride Tissue Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential techniques for quantifying the penetration of articaine hydrochloride into various biological tissues. The protocols are designed to guide researchers in developing and implementing robust analytical methods to assess the distribution of this widely used local anesthetic.
Introduction
This compound is a unique amide local anesthetic distinguished by its thiophene ring structure, which imparts greater lipid solubility.[1][2][3] This property is believed to contribute to its enhanced diffusion through soft and hard tissues compared to other local anesthetics like lidocaine.[4][5][6][7][8] Accurate measurement of articaine concentration in target tissues is crucial for pharmacokinetic studies, formulation development, and understanding its clinical efficacy and safety profile.
This document outlines protocols for three primary methodologies for quantifying articaine tissue penetration:
-
Chromatographic Analysis of Tissue Homogenates: A destructive method involving tissue sample collection, homogenization, extraction of articaine, and subsequent quantification using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
In Vivo Microdialysis: A minimally invasive technique for continuous sampling of unbound articaine from the interstitial fluid of living tissue.[5][9][10][11][12]
-
Confocal Microscopy Imaging: A high-resolution imaging technique that can be adapted to visualize and potentially quantify the spatial distribution of articaine within a tissue matrix, likely requiring a fluorescently labeled analog of the drug.[1][2][13][14]
Data Presentation: Quantitative Tissue Penetration of Articaine
The following table summarizes quantitative data from a preclinical study that measured articaine concentration in palatal mucosal and bone tissues following buccal infiltration, providing a benchmark for tissue penetration studies.
| Tissue Type | Anesthetic Agent (0.6 mL injection) | Mean Concentration (µg/g) ± SD | Reference |
| Palatal Mucosa | 4% Articaine with 1:100,000 epinephrine | 0.319 ± 0.037 | [15][16] |
| 2% Lidocaine with 1:100,000 epinephrine | 0.0839 ± 0.017 | [15][16] | |
| Palatal Bone | 4% Articaine with 1:100,000 epinephrine | 0.155 ± 0.012 | [15][16] |
| 2% Lidocaine with 1:100,000 epinephrine | 0.085 ± 0.012 | [15][16] |
Table 1: Comparative concentrations of articaine and lidocaine in palatal tissues of a rabbit model 10 minutes after buccal injection.[15][16]
Experimental Protocols
Protocol 1: Quantification of Articaine in Soft and Hard Tissues by HPLC
This protocol describes the general procedure for extracting articaine from tissue samples for analysis by HPLC with UV detection.
1. Tissue Sample Collection and Storage:
-
Excise soft tissue (e.g., gingiva, mucosa) or hard tissue (e.g., bone) of interest at predetermined time points after articaine administration.
-
Rinse the samples with cold phosphate-buffered saline (PBS) to remove excess blood and contaminants.
-
Blot the samples dry, weigh them, and immediately flash-freeze them in liquid nitrogen.[15]
-
Store samples at -80°C until analysis to prevent degradation of articaine.
2. Sample Homogenization:
-
Soft Tissues:
-
Thaw the tissue sample on ice.
-
Add the tissue to a homogenizer tube with a known volume of ice-cold PBS or an appropriate buffer.
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
-
Hard Tissues (Bone):
3. Articaine Extraction:
-
This protocol outlines a liquid-liquid extraction (LLE) method. Solid-phase extraction (SPE) is also a viable alternative.[18][19][20][21][22]
-
To the tissue homogenate, add an internal standard (e.g., lidocaine or another suitable analog) to correct for extraction efficiency.[23]
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M sodium carbonate) to a pH of approximately 10.[23] This converts the this compound to its free base form, which is more soluble in organic solvents.
-
Add an immiscible organic solvent (e.g., a 90:10 v/v mixture of n-hexane and isoamyl alcohol).[23]
-
Vortex the mixture vigorously for several minutes to facilitate the transfer of articaine into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known, small volume of the HPLC mobile phase.
4. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a buffer solution (e.g., 10 mM sodium acetate buffer, pH 4.7) at a 50:50 (v/v) ratio.[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve by plotting the peak area of articaine standards of known concentrations against their concentrations. Determine the concentration of articaine in the tissue samples by comparing their peak areas to the calibration curve, correcting for the initial tissue weight and dilution factors.
Protocol 2: In Vivo Microdialysis for Measuring Unbound Articaine
This protocol provides a framework for using microdialysis to measure articaine concentrations in the interstitial fluid of a target tissue, such as oral mucosa or underlying bone.
1. Probe Selection and Calibration:
-
Select a microdialysis probe with a molecular weight cutoff (MWCO) appropriate for articaine (MW: 284.38 g/mol ). A 20 kDa MWCO is generally suitable.[10]
-
Calibrate the probe in vitro to determine its recovery rate for articaine. This can be done by placing the probe in a standard solution of articaine and perfusing it at the intended flow rate. The concentration in the collected dialysate is compared to the standard solution concentration to calculate the recovery percentage.
2. Surgical Implantation of the Probe:
-
Anesthetize the animal model according to an approved protocol.
-
Surgically expose the target tissue (e.g., oral mucosa).
-
Carefully insert the microdialysis probe into the tissue. For bone, a small hole may need to be drilled to facilitate placement.[4]
-
Secure the probe in place with sutures or tissue adhesive.
3. Perfusion and Sample Collection:
-
Connect the probe's inlet tubing to a microinfusion pump and the outlet tubing to a fraction collector.
-
Perfuse the probe with a sterile physiological solution (e.g., Ringer's solution) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[5]
-
Allow the system to equilibrate for a period (e.g., 30-60 minutes) before administering articaine.
-
Administer this compound via the intended route (e.g., local infiltration near the probe).
-
Collect dialysate samples in timed fractions (e.g., every 10-20 minutes) into small vials.
4. Sample Analysis:
-
Due to the small sample volumes and potentially low concentrations, a highly sensitive analytical method such as LC-MS/MS is recommended for analyzing the dialysate.[25]
-
Develop and validate an LC-MS/MS method for articaine quantification in the perfusion fluid matrix.
-
Quantify the articaine concentration in each dialysate fraction.
5. Data Interpretation:
-
Correct the measured dialysate concentrations for the in vitro probe recovery rate to estimate the absolute unbound concentration of articaine in the interstitial fluid of the tissue over time.
References
- 1. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articaine - Wikipedia [en.wikipedia.org]
- 3. Local anaesthetics in dentistry - Part 2: Choice of local anaesthetic agent [scielo.org.za]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Microdialysis - Wikipedia [en.wikipedia.org]
- 6. antecscientific.com [antecscientific.com]
- 7. Extraction of Permanent Maxillary Teeth by Only Buccal Infiltration of Articaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Infiltration Anaesthesia of 4% Articaine HCl (buccal) Versus 2% Lignocaine HCl (buccolingual) in Extraction of Mandibular Premolars: A Single Centred, Randomised, Crossover Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis Education [microdialysis.com]
- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amuzainc.com [amuzainc.com]
- 13. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spatial quantitation of antibiotics in bone tissue compartments by laser-capture microdissection coupled with UHPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physiologically Based Population Pharmacokinetic Modeling Approach for Ciprofloxacin in Bone of Patients Undergoing Orthopedic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase extraction and high-performance liquid chromatographic determination of articainic and its metabolite articainic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. affinisep.com [affinisep.com]
- 20. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 23. ijddt.com [ijddt.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Articaine Hydrochloride Stability in Aqueous Solutions
Welcome to the technical support center for articaine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester group.[1][2] This reaction breaks down articaine into its main metabolite, articainic acid, which is pharmacologically inactive.[1][2] This hydrolysis can be influenced by factors such as pH and temperature.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature can significantly impact the stability of this compound solutions. A study on buffered 4% this compound with 1:100,000 epinephrine demonstrated that the solution remained chemically stable for at least 8 hours at both 8°C and 25°C.[3] However, the epinephrine component of the solution showed significant degradation after 1 hour at 25°C and after 2 hours at 8°C.[3] For long-term storage of the powder form, temperatures of -20°C are recommended.[4]
Q4: Is this compound sensitive to light?
A4: this compound should be protected from light.[5] While specific photodegradation kinetics for articaine are not detailed in the provided search results, general guidelines for pharmaceutical stability testing (ICH Q1B) recommend photostability testing for new drug substances and products. This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.
Q5: What are some common excipients used with this compound and are there any known incompatibilities?
A5: this compound is commonly formulated with the vasoconstrictor epinephrine to prolong its anesthetic effect.[5][6] These formulations also typically contain an antioxidant, such as sodium metabisulfite, to protect the epinephrine from oxidation.[7] A known incompatibility exists between this compound and sodium hypochlorite (NaOCl), a common endodontic irrigant. Mixing these two substances can result in the formation of a precipitate.[6]
Troubleshooting Guide
Issue 1: My this compound solution has become cloudy or a precipitate has formed.
-
Possible Cause 1: pH Adjustment. The solubility of this compound is pH-dependent. If the pH of the solution is raised too high, for example by adding an excessive amount of a basic buffering agent, the free base form of articaine may precipitate out of solution.
-
Solution: Carefully monitor the pH when preparing buffered solutions. Ensure that the buffering agent is added in appropriate concentrations to avoid significant pH shifts that could lead to precipitation.
-
-
Possible Cause 2: Incompatibility with other reagents. Mixing this compound solutions with certain other chemicals can lead to precipitation.
-
Solution: Avoid mixing this compound solutions with known incompatible substances such as sodium hypochlorite.[6] If a precipitate is observed after mixing with another reagent, it is best to discard the solution and prepare a fresh one, avoiding the problematic combination.
-
Issue 2: I am observing a rapid loss of potency in my this compound solution, especially when combined with epinephrine.
-
Possible Cause 1: Degradation of epinephrine. Epinephrine is less stable than this compound, particularly at higher temperatures and in less acidic conditions.[3] Its degradation can lead to a reduced duration of the anesthetic effect.
-
Solution: If using a formulation with epinephrine, prepare it fresh whenever possible. If storage is necessary, keep the solution refrigerated at 8°C and use it within a short timeframe (e.g., within 2 hours) to minimize epinephrine degradation.[3] Always protect solutions containing epinephrine from light.
-
-
Possible Cause 2: Hydrolysis of articaine. Although relatively stable at lower pH, the hydrolysis of the ester linkage in articaine can be accelerated at higher pH and temperatures.
-
Solution: For short-term experiments, maintain the solution at a controlled room temperature (25°C) or under refrigeration (8°C).[3] For longer-term storage, consider preparing stock solutions at a lower pH and adjusting the pH immediately before use.
-
Issue 3: My solution has changed color.
-
Possible Cause: Oxidation of components. Formulations containing epinephrine are susceptible to oxidation, which can cause a color change.
-
Solution: Ensure that the solution is protected from light and air (oxygen). The inclusion of an antioxidant like sodium metabisulfite in the formulation can help prevent this.[7] If a color change is observed, it is an indication of degradation, and the solution should be discarded.
-
Data Presentation
Table 1: Stability of Buffered 4% this compound with 1:100,000 Epinephrine over 8 Hours [3]
| Temperature | Time (hours) | Articaine HCl Concentration (% of initial) | Epinephrine Concentration (% of initial) | pH | Physical Appearance |
| 8°C | 0 | 100 | 100 | 7.05 ± 0.05 | Clear, colorless |
| 1 | 95.64 ± 1.00 | - | 7.12 ± 0.08 | Clear, colorless | |
| 2 | - | Stable | 7.17 ± 0.04 | Clear, colorless | |
| 3 | 95.02 ± 1.37 | - | 7.19 ± 0.06 | Clear, colorless | |
| 4 | - | - | 7.27 ± 0.06 | Clear, colorless | |
| 5 | 93.30 ± 0.28 | - | - | Clear, colorless | |
| 6 | - | - | 7.41 ± 0.05 | Clear, colorless | |
| 7 | 92.84 ± 0.36 | - | - | Clear, colorless | |
| 8 | >92.61 | Significantly decreased | 7.45 ± 0.08 | Clear, colorless | |
| 25°C | 0 | 100 | 100 | 7.06 ± 0.05 | Clear, colorless |
| 1 | 94.11 ± 1.11 | Significantly decreased | - | Clear, colorless | |
| 2 | - | - | 7.26 ± 0.02 | Clear, colorless | |
| 3 | 93.77 ± 1.15 | - | - | Clear, colorless | |
| 4 | - | - | 7.32 ± 0.01 | Clear, colorless | |
| 5 | 93.52 ± 1.21 | - | - | Clear, colorless | |
| 6 | - | - | 7.38 ± 0.01 | Clear, colorless | |
| 7 | 93.24 ± 1.25 | - | - | Clear, colorless | |
| 8 | >93.19 | Significantly decreased | 7.42 ± 0.02 | Clear, colorless |
Note: Dashes (-) indicate data not provided in the source for that specific time point.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Epinephrine [3]
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound and epinephrine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Phosphate buffer (pH 3.1) containing 0.1% triethyl alcohol and methanol. A gradient program may be necessary for optimal separation.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 279 nm.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20 µg/mL.
-
Prepare a stock solution of epinephrine (e.g., 1 mg/mL) and dilute to create calibration standards.
-
-
Sample Preparation: Dilute the this compound aqueous solution samples with the mobile phase to fall within the concentration range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system. Quantify the concentrations of articaine and epinephrine by comparing the peak areas of the samples to the calibration curve.
Protocol 2: Forced Degradation Study (General Approach)
This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability. This approach is based on general ICH guidelines as specific detailed protocols for articaine were not found.
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 1 mg/mL) in a photostability chamber to a light source that provides both visible and UV output, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid powder of this compound in an oven at an elevated temperature (e.g., 70°C).
-
At specified time points, take a sample of the powder, dissolve it in a suitable solvent, and analyze by HPLC.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting guide for precipitate formation in articaine HCl solutions.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. colorcon.com [colorcon.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing articaine hydrochloride degradation during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of articaine hydrochloride during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound's structure is unique among amide local anesthetics as it contains an ester group.[1][2] The primary degradation pathway is the hydrolysis of this ester linkage, which is primarily facilitated by plasma and tissue esterases, to form its inactive metabolite, articainic acid.[1][3] This metabolic process is very rapid in vivo.[3]
Q2: What are the main factors that can cause this compound to degrade in my samples?
A2: Several factors can contribute to the degradation of this compound during sample preparation:
-
Enzymatic Activity: The presence of esterases in biological samples (e.g., plasma, blood, tissue homogenates) is a major cause of hydrolytic degradation.[3][4]
-
pH: The stability of this compound is pH-dependent. Solutions for injection are typically acidic to enhance stability.[1][5] Higher pH levels can accelerate hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of both enzymatic and chemical degradation.[5][6]
-
Light Exposure: Like many pharmaceutical compounds, prolonged exposure to light can potentially lead to degradation. It is recommended to store this compound protected from light.[7]
Q3: How can I prevent enzymatic degradation of this compound in my biological samples?
A3: To prevent enzymatic degradation by esterases, it is crucial to add an esterase inhibitor to your samples immediately after collection.[4] Neostigmine methylsulfate is an example of an inhibitor that has been used for this purpose.[4]
Q4: What is the recommended storage temperature for samples containing this compound?
A4: For short-term storage (hours to a few days), samples should be kept on ice or refrigerated at 2-8°C.[5][6] For long-term storage, freezing at -20°C or below is recommended.[8] Lowering the temperature significantly slows down both enzymatic and chemical degradation rates.[6]
Q5: How does the choice of solvent affect the stability of this compound during extraction?
A5: The choice of solvent and the pH of the aqueous phase are critical during liquid-liquid extraction. It is important to select a solvent system that efficiently extracts articaine while minimizing degradation. The pH should be controlled to maintain articaine in its desired form for extraction (typically in its basic form for extraction into an organic solvent).[4][9]
Troubleshooting Guides
Problem: I am seeing lower than expected concentrations of this compound in my plasma samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure that an effective esterase inhibitor (e.g., neostigmine methylsulfate) was added to the blood collection tubes before sample collection, or immediately after.[4] Verify the concentration and activity of the inhibitor. |
| Improper Storage | Review your sample handling and storage procedures. Were the samples immediately placed on ice after collection and promptly frozen if not analyzed immediately?[5][6] |
| pH-Related Degradation | Check the pH of your buffers and solutions used during sample preparation. Avoid highly alkaline conditions. |
| Extraction Inefficiency | Optimize your liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample is adjusted appropriately to facilitate the extraction of articaine.[4] |
Problem: My this compound standards seem to be degrading over time.
| Possible Cause | Troubleshooting Step |
| Improper Solvent | Prepare stock solutions in a suitable solvent such as methanol and store them at low temperatures.[10] For working standards in aqueous matrices, prepare them fresh daily. |
| Storage Conditions | Store stock solutions in a freezer (-20°C or below) in tightly sealed, light-protected containers.[7][8] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Contamination | Ensure that all glassware and equipment are clean and free of any contaminants that could catalyze degradation. |
Data Summary
The following tables summarize key data related to the stability of this compound under various conditions.
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation for Sample Preparation |
| Enzymes (Esterases) | Rapid hydrolysis to articainic acid.[1][3] | Add esterase inhibitors (e.g., neostigmine methylsulfate) to biological samples immediately upon collection.[4] |
| Temperature | Higher temperatures accelerate degradation.[6] | Keep samples on ice during processing and store at ≤ -20°C for long-term storage.[6][8] |
| pH | More stable in acidic conditions; degradation increases with higher pH.[1][5] | Maintain a controlled, slightly acidic to neutral pH where possible during sample preparation steps. |
| Light | Potential for photodegradation.[7] | Protect samples and standards from direct light exposure by using amber vials or covering containers with foil.[7] |
Table 2: Stability of Buffered 4% Articaine with 1:100,000 Epinephrine [5]
| Storage Temperature | Articaine Stability (up to 8 hours) | Epinephrine Stability |
| 8°C | No significant degradation | Stable for up to 2 hours |
| 25°C | No significant degradation | Stable for up to 1 hour |
Note: This data is for a buffered solution and highlights the importance of considering all components in a formulation.
Experimental Protocols
Protocol 1: Collection and Stabilization of Whole Blood Samples for this compound Analysis
Objective: To collect and stabilize whole blood samples to prevent the ex vivo degradation of this compound prior to analysis.
Materials:
-
Vacutainer tubes containing an anticoagulant (e.g., heparin).
-
Esterase inhibitor solution (e.g., 0.3 mM neostigmine methylsulfate).
-
Ice bath.
-
Centrifuge.
-
Cryogenic vials for plasma storage.
Procedure:
-
Prepare the blood collection tubes by adding the esterase inhibitor. For example, add 500 µL of 0.3 mM neostigmine methylsulfate to a tube intended for 1 mL of blood.[4]
-
Collect the venous blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Place the tube immediately in an ice bath to cool the sample.
-
Centrifuge the blood sample at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat and red blood cells.
-
Transfer the plasma to labeled cryogenic vials.
-
Store the plasma samples at -20°C or lower until analysis.
Protocol 2: Liquid-Liquid Extraction of this compound from Plasma
Objective: To extract this compound from plasma samples for quantification by a chromatographic method.
Materials:
-
Stabilized plasma sample (from Protocol 1).
-
Internal standard solution (e.g., lidocaine).
-
Alkalinizing agent (e.g., 1 M sodium carbonate solution).
-
Extraction solvent (e.g., n-hexane:isoamyl alcohol 90:10 v/v).[4]
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Mobile phase for reconstitution.
Procedure:
-
Thaw the plasma samples on ice.
-
To 1 mL of the plasma sample in a suitable tube, add a known amount of the internal standard.
-
Add an alkalinizing agent to raise the pH to approximately 10 (e.g., 300 µL of 1 M Na2CO3).[4] This converts the this compound to its free base form, which is more soluble in organic solvents.
-
Add the extraction solvent (e.g., 1 mL of n-hexane:isoamyl alcohol 90:10 v/v).[4]
-
Vortex the mixture gently for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh aliquot of the extraction solvent to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase used for the analytical method (e.g., HPLC).
-
The sample is now ready for injection into the analytical instrument.
Visualizations
Caption: Primary degradation pathway of articaine.
Caption: Workflow for stabilizing articaine in blood samples.
References
- 1. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijddt.com [ijddt.com]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medkoo.com [medkoo.com]
- 9. Promising potential of articaine-loaded poly(epsilon-caprolactone) nanocapules for intraoral topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
Technical Support Center: Enhancing Articaine's Anesthetic Efficacy in Inflamed Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using articaine in inflamed tissues during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or failed anesthesia with articaine in animal models of inflammation. | Tissue Acidosis: Inflamed tissues have a lower pH, which leads to "ion trapping" of the articaine molecule. The acidic environment increases the proportion of the ionized form of the anesthetic, preventing it from crossing the nerve cell membrane to reach its target, the voltage-gated sodium channels.[1][2][3][4] | Buffer the Articaine Solution: Adjusting the pH of the articaine solution to a more neutral level can increase the concentration of the un-ionized, membrane-permeable form of the drug.[5][6][7][8][9] Studies have shown that buffered articaine has a faster onset and can be more effective in pain management.[5][10] |
| Increased Vascularity: Inflammation causes vasodilation, which increases blood flow to the affected area. This leads to a more rapid removal of the articaine from the injection site, reducing its duration and effectiveness.[1] | Use Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine, to the articaine solution can counteract the inflammatory vasodilation, thereby prolonging the anesthetic's presence at the nerve.[1][11] | |
| Altered Nerve Excitability: Inflammatory mediators can sensitize nociceptive nerve fibers and lead to an upregulation of anesthetic-resistant sodium channels, decreasing the efficacy of local anesthetics.[4] | Consider Adjunctive Agents: The addition of agents like clonidine or tramadol to the articaine solution may enhance its analgesic effect.[12][13][14][15][16][17][18] | |
| High variability in anesthetic outcomes between experimental subjects. | Anatomical Variations: Differences in nerve location and tissue density among subjects can affect the diffusion and efficacy of the injected anesthetic.[19] | Standardize Injection Technique: Ensure a consistent and precise injection technique. Consider using imaging guidance for injections in critical experiments. For dental applications, supplemental injection techniques like intraosseous or intrapapillary infiltrations can be beneficial.[4][20] |
| Psychological Factors: In conscious animal models, stress and anxiety can amplify the perception of pain, potentially confounding the assessment of anesthetic efficacy.[4][19] | Acclimatize Animals: Properly acclimatize animals to the experimental setup and handling to minimize stress. | |
| Rapid decline in anesthetic effect over time. | Systemic Absorption: As mentioned, increased blood flow in inflamed tissues accelerates the systemic absorption of articaine, shortening its half-life at the site of action.[21][22] | Utilize Drug Delivery Systems: Encapsulating articaine in nanostructured lipid carriers (NLCs) can provide a sustained release of the drug, prolonging its local anesthetic effect.[21][22][23][24] Research has shown that NLC-encapsulated articaine can double the anesthetic's half-life in inflamed tissue.[21][22][24] |
Frequently Asked Questions (FAQs)
Q1: Why is articaine less effective in inflamed tissues?
A1: The reduced efficacy of articaine in inflamed tissues is multifactorial:
-
Tissue Acidosis and Ion Trapping: Inflamed tissues have a lower pH (are more acidic). Articaine, a weak base, exists in both ionized (charged) and un-ionized (uncharged) forms. Only the un-ionized form can readily cross the lipid-rich nerve membrane to block sodium channels and produce anesthesia. In an acidic environment, the equilibrium shifts towards the ionized form, which cannot effectively penetrate the nerve, a phenomenon known as "ion trapping".[1][2][3][4]
-
Increased Blood Flow: Inflammation leads to vasodilation, increasing blood flow to the area. This increased perfusion accelerates the removal of articaine from the injection site, reducing its concentration and duration of action.[1]
-
Nerve Sensitization: Inflammatory mediators can lower the activation threshold of nerve fibers and increase the expression of anesthetic-resistant sodium channels, making the nerves more sensitive to painful stimuli and less responsive to the local anesthetic.[4]
Q2: How can I buffer an articaine solution for experimental use?
A2: Buffering articaine involves adding an alkaline solution, typically sodium bicarbonate, to the anesthetic solution just before administration. This raises the pH of the solution, increasing the proportion of the un-ionized form of articaine.[5][6][7] A common approach is to mix the articaine solution with an 8.4% sodium bicarbonate solution. The exact ratio can vary depending on the desired final pH and the initial pH of the articaine formulation.
Q3: What are the benefits of using nanostructured lipid carriers (NLCs) with articaine?
A3: Encapsulating articaine in NLCs offers several advantages for improving its efficacy in inflamed tissues:
-
Sustained Release: NLCs provide a prolonged release of articaine at the injection site, maintaining an effective concentration for a longer duration.[21][22][23]
-
Improved Pharmacokinetics: Studies have shown that NLC formulations can decrease the elimination rate of articaine from the tissue by half and double its half-life.[21][22][24]
-
Enhanced Efficacy: Research in a rat model of inflammatory pain demonstrated that an NLC formulation of articaine improved anesthetic efficacy by 30% and prolonged the anesthetic effect.[21][22]
Q4: What are some effective adjunctive agents to use with articaine in inflamed tissues?
A4: Several adjunctive agents have been investigated to enhance the efficacy of articaine in inflamed tissues:
-
Clonidine: An α2-adrenoceptor agonist that can enhance anesthetic efficacy and provide analgesia.[25][13][18][26][27]
-
Tramadol: A synthetic opioid that has been shown to prolong the duration of the anesthetic effect when combined with articaine.[12][14][15][16][17]
Q5: What success rates can be expected with supplemental articaine injections in cases of irreversible pulpitis?
A5: In dental applications where an initial nerve block fails in the presence of irreversible pulpitis (a state of severe inflammation), supplemental injections with 4% articaine have shown varying success rates:
-
Buccal Infiltration: A supplemental buccal infiltration of 4% articaine with 1:100,000 epinephrine has been reported to be successful in approximately 58% of cases where a conventional inferior alveolar nerve block failed.[28][29]
-
Intraosseous Injection: A supplemental intraosseous injection of 4% articaine with 1:100,000 epinephrine has demonstrated a higher success rate, achieving pulpal anesthesia in 86% of cases following a failed inferior alveolar nerve block.[20]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Articaine Formulations in Inflamed Rat Paw Tissue
| Formulation | Elimination Rate Constant (ke) | Half-life (t1/2) (minutes) |
| Free Articaine | Not specified, but NLC-CO-A decreased it by half | 8.4 |
| Articaine in Synthetic NLC (NLC-A) | Not specified | 16-17 |
| Articaine in Natural NLC (NLC-CO-A) | Decreased by half compared to free ATC | 16-17 |
Data sourced from a study using tissue microdialysis in a carrageenan-induced inflammation model in rats.[21]
Table 2: Efficacy of Buffered vs. Non-Buffered 4% Articaine in Maxillary Third Molar Extractions
| Parameter | Buffered 4% Articaine | Non-Buffered 4% Articaine |
| Injection Pain (VAS) | 3.12 ± 1.36 | 4.2 ± 0.3 |
| Post-Extraction Pain (VAS) | 4.4 ± 1.75 | 5.76 ± 1.78 |
| Onset of Anesthesia (seconds) | 85.92 ± 27.37 | 126.86 ± 33.15 |
| Duration of Anesthesia (minutes) | 70.4 ± 13.64 | 51.4 ± 7.2 |
Data from a randomized, double-blind split-mouth study.[10]
Table 3: Anesthetic Success Rates of Supplemental Articaine Injections in Irreversible Pulpitis
| Supplemental Injection Technique | Anesthetic Success Rate |
| Buccal Infiltration (4% articaine with 1:100,000 epinephrine) | 58% |
| Intraosseous Injection (4% articaine with 1:100,000 epinephrine) | 86% |
Data from prospective clinical studies in patients with irreversible pulpitis where initial inferior alveolar nerve block failed.[20][28][29]
Experimental Protocols
1. Carrageenan-Induced Inflammatory Pain Model in Rats
-
Objective: To induce a localized inflammation to test the efficacy of anesthetic formulations.
-
Procedure:
-
Male Wistar rats (weighing 180-220 g) are used.
-
A subcutaneous injection of 100 µL of λ-carrageenan (2% w/v in saline) is administered into the plantar surface of the rat's right hind paw.
-
The development of hyperalgesia (increased sensitivity to pain) is typically assessed 3 hours post-injection.
-
At the peak of inflammation (3 hours), the anesthetic formulation (e.g., free articaine, NLC-encapsulated articaine) is injected into the same paw.
-
Anesthetic efficacy is measured by assessing the withdrawal response to a mechanical stimulus (e.g., von Frey filaments) at various time points after anesthetic administration.[21][22][23]
-
2. Preparation of Articaine-Loaded Nanostructured Lipid Carriers (NLCs)
-
Objective: To encapsulate articaine in a lipid-based nanoparticle delivery system.
-
Method (High-Pressure Homogenization):
-
Lipid Phase Preparation: A solid lipid (e.g., cetyl palmitate) and a liquid lipid (e.g., copaiba oil) are melted together at a temperature above the melting point of the solid lipid. Articaine base is then dispersed in this melted lipid mixture.
-
Aqueous Phase Preparation: A surfactant (e.g., Tween 80) is dissolved in deionized water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot aqueous phase is added to the hot lipid phase, and the mixture is subjected to high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a specific pressure to reduce the particle size to the nanometer range.
-
Cooling: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form the NLCs.
-
Characterization: The NLCs are characterized for particle size, polydispersity index, zeta potential, and encapsulation efficiency.[21][22][23]
-
Visualizations
Caption: Mechanism of articaine action and the effect of inflammation.
Caption: Experimental workflow for NLC-articaine preparation and evaluation.
Caption: Troubleshooting logic for articaine failure in inflammation.
References
- 1. droracle.ai [droracle.ai]
- 2. Dental Anesthesia in the Presence of Inflammation: Pharmacological Mechanisms for the Reduced Efficacy of Local Anesthetics [jscimedcentral.com]
- 3. Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-probe.co.uk [the-probe.co.uk]
- 5. Buffered vs Non-Buffered Articaine for Pain · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 7. decisionsindentistry.com [decisionsindentistry.com]
- 8. Anesthetic efficacy of buffered 4% articaine for mandibular first molar infiltration: a crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buffered 4% Articaine Reduces Pain and Enhances Anesthesia in Maxillary Third Molar Extractions: A Randomized, Double-Blind Split-Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged Analgesic Efficacy of Articaine with the Addition of Tramadol in Axillary Brachial Plexus Block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Local Tramadol Improves the Anesthetic Success in Patients with Symptomatic Irreversible Pulpitis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of tramadol added to articaine on anesthesia duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Tramadol combined with local anesthesia for postoperative pain in third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. archivepp.com [archivepp.com]
- 19. jscimedcentral.com [jscimedcentral.com]
- 20. Articaine for supplemental intraosseous anesthesia in patients with irreversible pulpitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Improved Local Anesthesia at Inflamed Tissue Using the Association of Articaine and Copaiba Oil in Avocado Butter Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Effect of Adding Clonidine to Articaine and Epinephrine on Post-treatment Pain: A Randomized Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Effect of Adding Clonidine to Articaine and Epinephrine on Post-treatment Pain: A Randomized Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clonidine versus Adrenaline as an Adjunct to Lignocaine on Haemodynamic Parameters during Nerve Block for Third Molar Surgical Removal - A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Articaine for supplemental buccal mandibular infiltration anesthesia in patients with irreversible pulpitis when the inferior alveolar nerve block fails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Articaine Hydrochloride-Induced Paresthesia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating articaine hydrochloride-induced paresthesia.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of paresthesia following this compound administration?
A1: The reported incidence of paresthesia following articaine administration varies across studies, and is often associated with the 4% concentration formulation. Retrospective studies have shown a higher frequency of paresthesia reports for articaine compared to other local anesthetics like lidocaine, when considering their market share.[1][2][3][4] However, the overall incidence remains low.
Q2: What are the leading theories behind articaine-induced paresthesia?
A2: The primary theories for paresthesia following local anesthetic injection include direct needle trauma to the nerve, hemorrhage around the nerve leading to a hematoma, and the neurotoxic potential of the anesthetic solution itself.[3] For articaine, its higher concentration (4%) is often cited as a potential contributing factor to its neurotoxicity.[5][6]
Q3: Which nerves are most commonly affected by articaine-induced paresthesia?
A3: In dental procedures, nonsurgical cases of paresthesia are most frequently associated with the inferior alveolar nerve block. The lingual nerve is reported to be affected more often than the inferior alveolar nerve.[2][4]
Q4: What is the typical prognosis for a patient who experiences paresthesia after an articaine injection?
A4: The majority of cases of local anesthetic-induced paresthesia resolve spontaneously. Available data suggest that 85% to 94% of cases resolve within 8 weeks.[2] However, if the paresthesia persists beyond this period, the likelihood of full recovery decreases.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on articaine-induced paresthesia.
Table 1: Incidence of Paresthesia Associated with Articaine and Other Local Anesthetics
| Local Anesthetic | Reported Incidence/Association with Paresthesia | Study Reference(s) |
| Articaine (4%) | Significantly greater than expected frequency based on market share. Associated with 5.9 times the expected number of paresthesia reports in one UK study. | [1][3] |
| Prilocaine (4%) | Significantly greater than expected frequency based on market share. | [1] |
| Lidocaine (2%) | Generally used as a baseline for comparison; lower reported incidence relative to market share compared to 4% formulations. | [3][4] |
| Mepivacaine | Lower reported incidence. | [4] |
Table 2: Characteristics of Reported Paresthesia Cases
| Characteristic | Finding | Study Reference(s) |
| Affected Nerve | Lingual nerve is more frequently affected than the inferior alveolar nerve. | [2][4] |
| Associated Symptoms | Pain was reported in approximately 22% of paresthesia cases in one study. | [1][4] |
| Resolution | 85-94% of cases resolve spontaneously within 8 weeks. | [2] |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment of this compound on a Neuronal Cell Line (e.g., SH-SY5Y)
Objective: To determine the dose-dependent cytotoxic effect of this compound on a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound solution (sterile, various concentrations)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Articaine Exposure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Remove the old medium from the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of articaine. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Assessment of Cell Viability:
-
Following the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of articaine that causes 50% inhibition of cell viability).
-
Protocol 2: In Vivo Assessment of Nerve Injury and Regeneration in a Rat Sciatic Nerve Block Model
Objective: To evaluate the extent of nerve injury and subsequent regeneration following a perineural injection of this compound in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (4%) with epinephrine
-
Saline (control)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
Apparatus for functional assessment (e.g., walking track for Sciatic Functional Index, von Frey filaments for sensory testing)
-
Perfusion and tissue fixation reagents (e.g., paraformaldehyde)
-
Microscope and histology equipment
Methodology:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using isoflurane.
-
Shave the fur over the right thigh.
-
-
Sciatic Nerve Exposure and Injection:
-
Make a small incision in the skin and bluntly dissect the muscles to expose the sciatic nerve.
-
Carefully inject 0.1 mL of 4% this compound with epinephrine perineurally (around the nerve). In the control group, inject 0.1 mL of saline.
-
Suture the muscle and skin layers.
-
-
Post-operative Care and Functional Assessment:
-
Monitor the animals for recovery from anesthesia.
-
Perform functional assessments at baseline (before surgery) and at regular intervals post-injection (e.g., 1, 3, 7, 14, and 28 days).
-
Sciatic Functional Index (SFI): Record the rat's footprints on a walking track and measure parameters to calculate the SFI.
-
Sensory Testing: Use von Frey filaments to assess the mechanical withdrawal threshold of the hind paw.
-
-
-
Histological Analysis:
-
At the end of the experimental period, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.
-
Harvest the sciatic nerves and process them for histological analysis (e.g., embedding in paraffin, sectioning, and staining with H&E or specific markers for axons and myelin).
-
Examine the nerve sections under a microscope to assess for signs of nerve damage, inflammation, and regeneration.
-
Troubleshooting Guides
Troubleshooting for In Vitro Neurotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal or poor cell viability in control wells | Cell contamination (mycoplasma, bacteria), unhealthy initial cell culture, incorrect medium formulation. | Regularly test for mycoplasma. Practice sterile cell culture techniques. Ensure the use of appropriate and fresh culture medium. |
| Inconsistent dose-response curve | Errors in drug dilution, precipitation of the drug at high concentrations. | Prepare fresh drug dilutions for each experiment. Check the solubility of articaine in the culture medium at the highest concentration. |
Troubleshooting for In Vivo Nerve Injury Models
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate post-surgery | Anesthesia overdose, surgical trauma, infection. | Closely monitor the depth of anesthesia. Refine the surgical technique to minimize tissue damage. Maintain a sterile surgical environment. |
| Inconsistent functional deficits | Variation in injection location (intraneural vs. perineural), variability in animal response. | Use a microscope or surgical loupes to ensure accurate perineural injection. Increase the number of animals per group to account for biological variability. |
| Difficulty in interpreting histological findings | Improper tissue fixation, artifacts from tissue processing. | Ensure complete perfusion and fixation. Optimize the tissue processing and staining protocols. |
Visualizations
Caption: Signaling pathways implicated in articaine-induced neuronal apoptosis.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Caption: Experimental workflow for in vivo nerve injury and regeneration model.
References
- 1. A 21 year retrospective study of reports of paresthesia following local anesthetic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cda-adc.ca [cda-adc.ca]
- 3. medscape.com [medscape.com]
- 4. cdn.vivarep.com [cdn.vivarep.com]
- 5. researchgate.net [researchgate.net]
- 6. Paresthesia in dentistry: The ignored neurotoxicity of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Articaine Anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to articaine anesthesia in their experiments.
Troubleshooting Guides
Issue: Inconsistent or failed anesthesia with articaine in animal models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Local Inflammation: Inflamed tissues have a lower pH, which reduces the amount of the active, uncharged form of articaine that can penetrate the nerve sheath. | 1. Pre-treat with an anti-inflammatory agent: Administer a non-steroidal anti-inflammatory drug (NSAID) prior to the articaine injection. 2. Use a buffered articaine solution: Adjust the pH of the articaine solution to a more physiological level (pH 7.4) immediately before administration. | Increased success rate of anesthesia. A meta-analysis has shown that 4% articaine has a 1.37 times greater success rate than 2% lidocaine for mandibular teeth in patients with irreversible pulpitis[1]. |
| Anatomical Variation: The thickness of the cortical bone can affect the diffusion of the anesthetic to the nerve. | 1. Increase the dose: For mandibular facial infiltrations, if an initial 1.8 cc dose fails, an additional 1.8 cc may be required, especially if the facial mandibular cortex is thicker than 2.0-3.0 mm[2][3]. 2. Alter the injection technique: Consider a nerve block technique instead of infiltration for areas with dense cortical bone. | Improved anesthetic success. Studies have shown that for mandibular blocks, articaine has 1.5 times the likelihood of anesthetic success compared to lidocaine[4][5][6]. |
| Rapid Systemic Absorption: Vasodilation at the injection site can lead to faster absorption of articaine into the bloodstream, reducing its local concentration and duration of action. | Ensure the articaine solution contains a vasoconstrictor: Epinephrine is commonly used to counteract the vasodilatory effect of local anesthetics, increasing the duration of the nerve block[7]. | Prolonged duration of anesthesia. The duration of pulpal anesthesia for articaine with epinephrine can be significantly longer than lidocaine with epinephrine[4]. |
Issue: High variability in nerve fiber sensitivity to articaine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential Nerve Fiber Susceptibility: Different types of nerve fibers (e.g., Aδ, C fibers) have varying sensitivities to local anesthetics. | Titrate the articaine concentration: Determine the minimal effective concentration required to block the specific nerve fiber type of interest in your experimental model. | Selective blockade of the target nerve fibers. |
| Expression Levels of Sodium Channel Subtypes: Variations in the expression of tetrodotoxin-resistant sodium channels like Nav1.8 and Nav1.9 can alter nerve sensitivity to local anesthetics. | Characterize Nav channel expression: Use techniques like qRT-PCR or immunohistochemistry to quantify the expression of Nav1.8 and Nav1.9 in your tissue of interest. | Correlation of Nav channel expression levels with articaine resistance, providing insights into the underlying mechanism. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for articaine resistance in nerve fibers?
A1: Resistance to articaine anesthesia can stem from several factors:
-
Local Tissue pH: Inflammation and infection can lower the pH of the surrounding tissue, reducing the availability of the active, uncharged form of the anesthetic that can penetrate the nerve membrane.
-
Anatomical Barriers: The thickness and density of bone and connective tissue can impede the diffusion of articaine to the nerve. For instance, the thick cortical bone of the mandible can present a challenge for infiltration anesthesia[2][3].
-
Increased Nerve Excitability: In states of inflammation, nociceptors can become sensitized, lowering their activation threshold and making them more difficult to anesthetize.
-
Sodium Channel Expression: Variations in the density and subtypes of voltage-gated sodium channels (Navs) on the nerve membrane can influence anesthetic efficacy. Tetrodotoxin-resistant channels like Nav1.8 and Nav1.9, which are prevalent in nociceptive neurons, may exhibit different sensitivities to articaine[8].
Q2: How can I overcome articaine resistance due to inflammation?
A2: To counteract the effects of inflammation, consider the following strategies:
-
Buffering the Anesthetic: Adding a buffering agent like sodium bicarbonate to the articaine solution can raise its pH closer to the physiological range. This increases the proportion of the un-ionized form of the anesthetic, enhancing its ability to diffuse across the nerve sheath. Studies have shown that buffered articaine can have a faster onset of action and reduce injection pain[9][10][11][12].
-
Supplemental Anesthesia: If an initial nerve block is unsuccessful, a supplemental infiltration with articaine can significantly improve the success rate. Articaine has been shown to be particularly effective for supplemental infiltration following a failed mandibular block[1].
Q3: Is 4% articaine more effective than 2% lidocaine in achieving successful anesthesia?
A3: Several meta-analyses and clinical trials suggest that 4% articaine is more likely to achieve anesthetic success than 2% lidocaine in various dental procedures.
-
Overall, articaine has been found to be 2.17 times more likely to achieve anesthetic success than lidocaine[5][6].
-
For mandibular blocks, articaine is 1.5 times more likely to be successful[4][5][6].
-
For infiltrations, articaine has shown to be 2.78 times more successful[4][5][6].
-
In cases of irreversible pulpitis, articaine demonstrated a success rate of 64.2% compared to lower rates with lidocaine in some studies[13]. However, other studies have found no statistically significant difference in efficacy between the two in this condition[14][15][16][17][18].
Q4: What is the role of Nav1.8 and Nav1.9 sodium channels in articaine resistance?
A4: Nav1.8 and Nav1.9 are voltage-gated sodium channels predominantly expressed in peripheral nociceptive neurons and play a crucial role in pain signaling[8].
-
Nav1.8: Is responsible for a significant portion of the inward current during the upstroke of the action potential in these neurons.
-
Nav1.9: Contributes to setting the resting membrane potential and can lead to sustained depolarizations, making neurons more excitable.
While articaine blocks these channels, alterations in their expression levels or genetic variations in their structure could potentially contribute to resistance. For instance, upregulation of these channels in inflammatory conditions could require higher concentrations of articaine to achieve a complete block. Research has shown that articaine effectively blocks Nav1.8 channels[19]. The interplay between these channels can influence neuronal excitability, and thus, the response to local anesthetics[20].
Data Presentation
Table 1: Comparison of Anesthetic Efficacy of Articaine and Lidocaine
| Anesthetic Technique | Anesthetic Solution | Success Rate | Odds Ratio (Articaine vs. Lidocaine) | Reference |
| Overall | 4% Articaine vs. 2% Lidocaine | - | 2.17 | [5][6] |
| Mandibular Block | 4% Articaine vs. 2% Lidocaine | - | 1.50 | [4][5][6] |
| Infiltration (Maxillary & Mandibular) | 4% Articaine vs. 2% Lidocaine | - | 2.78 | [4][5][6] |
| Mandibular Teeth (Irreversible Pulpitis) | 4% Articaine vs. 2% Lidocaine | - | 1.37 (Risk Ratio) | [1] |
| Inferior Alveolar Nerve Block (Symptomatic Irreversible Pulpitis) | 4% Articaine | 71% | - | [14][16] |
| 2% Lidocaine | 72% | - | [14][16] |
Table 2: Effect of Buffering on 4% Articaine Anesthesia
| Parameter | Buffered 4% Articaine | Non-Buffered 4% Articaine | P-value | Reference |
| Injection Pain (VAS, 0-10) | 3.12 ± 1.36 | 4.2 ± 0.3 | 0.0001 | [10][12] |
| Post-Extraction Pain (VAS, 0-10) | 4.4 ± 1.75 | 5.76 ± 1.78 | 0.0002 | [10][12] |
| Onset of Anesthesia (seconds) | 85.92 ± 27.37 | 126.86 ± 33.15 | < 0.0001 | [10][12] |
| Duration of Anesthesia (minutes) | 70.4 ± 13.64 | 51.4 ± 7.2 | < 0.0001 | [10][12] |
| Anesthetic Success Rate | 76.2% | 69.8% | 0.219 | [11] |
Table 3: Onset and Duration of Pulpal Anesthesia
| Anesthetic Solution | Mean Onset Time (minutes) | Mean Duration (minutes) | Reference |
| 4% Articaine with 1:100,000 epinephrine | 7.4 | 106.6 | [21] |
| 4% Articaine with 1:200,000 epinephrine | 7.7 | 88.0 | [21] |
| 2% Lidocaine with 1:100,000 epinephrine | 8.7 | 61.8 | [21] |
Experimental Protocols
Protocol 1: Preparation of Buffered 4% Articaine Solution
Objective: To prepare a buffered 4% articaine solution with a final pH of approximately 7.4 for experimental use.
Materials:
-
Cartridge of 4% articaine with 1:100,000 or 1:200,000 epinephrine (1.8 mL)
-
8.4% sodium bicarbonate solution
-
Sterile 1 mL syringe with a needle
Procedure:
-
Under aseptic conditions, carefully remove 0.2 mL of the 4% articaine solution from the 1.8 mL cartridge using the sterile syringe.
-
Draw 0.2 mL of the 8.4% sodium bicarbonate solution into the same syringe.
-
Gently mix the solution within the syringe by inverting it several times.
-
The final buffered solution will have a volume of 1.8 mL and a pH of approximately 7.4.
-
Use the buffered solution immediately after preparation to ensure its stability and efficacy.
Protocol 2: In Vivo Assessment of Anesthetic Efficacy using the Tail-Flick Test
Objective: To quantify the efficacy and duration of local anesthesia in a rodent model.
Materials:
-
Tail-flick analgesia meter
-
Rodent restrainer
-
Articaine solution (test and control formulations)
-
Microsyringe for injection
Procedure:
-
Acclimatize the animal to the restrainer and the testing environment.
-
Determine the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer a subcutaneous injection of the articaine solution at the base of the tail.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection, measure the tail-flick latency.
-
Anesthetic efficacy is determined by an increase in the tail-flick latency compared to the baseline. The duration of anesthesia is the time it takes for the latency to return to baseline levels.
Protocol 3: In Vitro Neurotoxicity Assay
Objective: To assess the potential neurotoxic effects of different articaine formulations on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Articaine solutions of varying concentrations
-
Cell viability assay kit (e.g., MTT or Live/Dead assay)
-
Plate reader
Procedure:
-
Culture the neuronal cells in a 96-well plate until they reach the desired confluency.
-
Expose the cells to different concentrations of the articaine solutions for a defined period (e.g., 1 hour, 24 hours). Include a vehicle control group.
-
After the exposure period, remove the articaine-containing medium and wash the cells with phosphate-buffered saline (PBS).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to quantify cell viability. A decrease in viability indicates a neurotoxic effect.
Visualizations
Caption: Signaling pathway of pain transmission and the site of action for articaine.
Caption: A logical workflow for troubleshooting articaine resistance in a research setting.
References
- 1. Efficacy of 4% articaine vs 2% lidocaine in mandibular and maxillary block and infiltration anaesthesia in patients with irreversible pulpitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effectiveness of articaine in mandibular facial infiltrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effectiveness of articaine in mandibular facial infiltrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 5. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment [researchonline.jcu.edu.au]
- 6. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffered vs Non-Buffered Articaine for Pain · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Buffered 4% Articaine Reduces Pain and Enhances Anesthesia in Maxillary Third Molar Extractions: A Randomized, Double-Blind Split-Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A comparison of the anesthetic efficacy of articaine and lidocaine in patients with irreversible pulpitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Efficacy of Lidocaine and Articaine as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Efficacy of Lidocaine and Articaine as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contributions of NaV1.8 and NaV1.9 to excitability in human induced pluripotent stem-cell derived somatosensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Onset and Duration Period of Pulpal Anesthesia of Articaine and Lidocaine in Inferior Alveolar Nerve Block – ScienceOpen [scienceopen.com]
Technical Support Center: Refinement of Articaine Hydrochloride Dosage for Pediatric Animal Models
Welcome to the technical support center for the use of articaine hydrochloride in pediatric animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage refinement, address common experimental challenges, and offer detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in pediatric animal models compared to other local anesthetics?
A1: this compound possesses a unique molecular structure that includes an ester group in addition to its amide linkage. This allows for rapid metabolism in both the plasma and the liver, resulting in a shorter half-life (approximately 20-27 minutes) and lower systemic toxicity compared to other amide local anesthetics like lidocaine.[1][2] This characteristic is particularly advantageous in pediatric animal models, which may have immature metabolic pathways.
Q2: What is the recommended maximum dose of this compound for pediatric animal models?
A2: While specific maximum recommended doses (MRDs) for all pediatric animal models have not been definitively established, the MRD for pediatric human patients (ages 4-16) is 7 mg/kg.[3][4] This dosage can serve as a conservative starting point for dose-finding studies in pediatric animals. It is crucial to note that toxicity can vary between species, and lower doses should be trialed initially. For instance, in goat kids, the mean convulsive dose was found to be 16.24 mg/kg.[5]
Q3: Can this compound be used in neonatal rodents?
A3: There is limited specific data on the use of this compound in neonatal rodents (pups <10 days old). Due to their immature hepatic and renal function, injectable anesthetics are generally used with caution.[6] Alternative methods such as inhalant anesthesia or hypothermia are often recommended for minor procedures in this age group.[7][8][9] If articaine is to be used, it should be at a significantly reduced dose compared to adults, and careful monitoring for signs of toxicity is essential.
Q4: Are there any known contraindications for using this compound in pediatric animals?
A4: As with other local anesthetics, this compound should not be used in animals with a known hypersensitivity to the drug or other amide-type local anesthetics. Caution should be exercised in animals with severe liver disease, as the liver does play a role in its metabolism.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Insufficient Anesthesia | - Inaccurate injection technique- Inadequate dosage- Individual animal variation | - Verify anatomical landmarks for injection.- Ensure proper needle placement before injection.- Gradually increase the dose in subsequent animals, not exceeding the recommended maximum.- Consider the use of a peripheral nerve stimulator for precise nerve location. |
| Systemic Toxicity (e.g., seizures, respiratory depression) | - Inadvertent intravascular injection- Overdose- Rapid systemic absorption | - IMMEDIATELY CEASE ADMINISTRATION. - Provide respiratory support (e.g., supplemental oxygen, mechanical ventilation).- Administer anticonvulsants as per veterinary guidance.- Always aspirate before and during injection to check for blood.- Administer the injection slowly.[2] |
| Tissue Irritation or Necrosis at Injection Site | - High concentration of articaine- Vasoconstrictive effect of epinephrine- Contamination of the solution | - Ensure the articaine solution is at an appropriate concentration (typically 4% with epinephrine 1:100,000 or 1:200,000).- Use sterile injection techniques.- Monitor the injection site post-procedure for any signs of inflammation or discoloration. |
| Prolonged Numbness and Self-Injury | - Higher than necessary dose- Animal's inability to perceive the anesthetized area | - Use the lowest effective dose.- Monitor the animal closely during the recovery period.- Prevent self-mutilation by using appropriate housing and, if necessary, an Elizabethan collar. |
Data Presentation
Table 1: Recommended Dosages of this compound in Pediatric Human Patients and Animal Models
| Species | Age Group | Recommended Dose | Maximum Recommended Dose | Reference(s) |
| Human | 4-16 years | 2.37-2.91 mg/kg (for dental procedures) | 7 mg/kg | [2] |
| Goat | 2-4 weeks | 8 mg/kg (intravenous, no adverse effects) | 16.24 mg/kg (convulsive dose) | [5] |
Table 2: Comparative Pharmacokinetics of Articaine and Lidocaine
| Parameter | This compound | Lidocaine Hydrochloride | Reference(s) |
| Potency | 1.5 times that of lidocaine | Standard | [2] |
| Metabolism | Plasma (90%) and Liver (10%) | Primarily Liver | [2] |
| Half-life | ~20-27 minutes | ~90 minutes | [1] |
| Systemic Toxicity | Lower | Higher | [2] |
Experimental Protocols
Protocol 1: Subcutaneous Infiltration for Minor Surgical Procedure in a Juvenile Rat (4-6 weeks old)
-
Animal Preparation:
-
Accurately weigh the animal.
-
Aseptically prepare the surgical site.
-
-
Dosage Calculation:
-
Start with a conservative dose, for example, 2-3 mg/kg of 4% this compound with epinephrine 1:200,000.
-
The maximum recommended dose in pediatric humans is 7 mg/kg; do not exceed this in initial studies without justification.
-
Dilute the required volume of articaine in sterile saline to ensure accurate dosing and adequate coverage of the surgical area.
-
-
Administration:
-
Using a 27-30 gauge needle, gently lift the skin over the intended incision line.
-
Insert the needle into the subcutaneous space.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution, creating a small bleb under the skin.
-
For a line block, advance the needle subcutaneously along the incision line, injecting small amounts of the solution as the needle is withdrawn.
-
-
Monitoring:
-
Allow 5-10 minutes for the anesthetic to take effect.
-
Assess the adequacy of anesthesia by gently pinching the skin at the center of the proposed incision with fine-toothed forceps. The absence of a withdrawal reflex indicates successful local anesthesia.
-
Monitor the animal for any signs of systemic toxicity during and after the procedure.
-
Protocol 2: Local Anesthetic Infiltration for Castration in a Piglet (3-7 days old)
Note: This protocol is adapted from studies using other local anesthetics, as specific data for articaine in piglets is limited. A pilot study to determine the optimal dose of articaine is highly recommended.
-
Animal Preparation:
-
Securely hold the piglet in a supine position.
-
Aseptically prepare the scrotal area.
-
-
Dosage Calculation:
-
Based on protocols with other local anesthetics, a starting volume of 0.5 mL of 4% this compound with epinephrine 1:200,000 per testicle can be considered. This would be divided between intratesticular and subcutaneous administration.
-
Carefully calculate the total mg/kg dose to avoid systemic toxicity.
-
-
Administration:
-
Intratesticular Injection: Using a 25-gauge needle, inject approximately 0.25 mL of the articaine solution directly into the center of each testis.
-
Subcutaneous Injection: Withdraw the needle to the subcutaneous space and inject the remaining 0.25 mL under the scrotal skin over each testis.
-
Wait for 5-10 minutes for the anesthetic to take full effect before starting the surgical procedure.
-
-
Monitoring:
-
Observe the piglet for signs of pain during the procedure (e.g., vocalization, struggling).
-
Monitor for any adverse effects post-procedure.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting logic for inadequate anesthesia.
References
- 1. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.vivarep.com [cdn.vivarep.com]
- 3. Articaine / Epinephrine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Pharmacokinetics, efficacy and convulsive dose of this compound in goat kids [pubmed.ncbi.nlm.nih.gov]
- 6. research.wayne.edu [research.wayne.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Anesthesia and Analgesia: Neonatal Mice and Rats | Office of Research [bu.edu]
Technical Support Center: Articaine Systemic Toxicity in Prolonged Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the systemic toxicity of articaine during prolonged experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of articaine systemic toxicity in animal models?
Local Anesthetic Systemic Toxicity (LAST) typically manifests with initial signs of central nervous system (CNS) excitation, which can progress to CNS depression and cardiovascular compromise.[1] In animal models, researchers should monitor for:
-
CNS Manifestations: Early signs include restlessness, muscle twitching, and tremors. These can rapidly progress to tonic-clonic seizures.[1][2] Following the excitatory phase, CNS depression may occur, leading to sedation or coma.
-
Cardiovascular Manifestations: At higher serum concentrations, cardiovascular effects become prominent. These can include arrhythmias, hypotension, and in severe cases, cardiovascular collapse.[1][3]
Q2: What is the fundamental strategy to minimize systemic absorption of articaine?
The most effective and widely adopted strategy is the co-administration of a vasoconstrictor, most commonly epinephrine.[4] Articaine itself has vasodilatory properties, which can increase its own systemic absorption.[5] Epinephrine counteracts this by causing local vasoconstriction, which:
-
Slows the rate of articaine's entry into the systemic circulation.[6][7]
-
Reduces the peak plasma concentration (Cmax) of articaine.[5][8]
-
Prolongs the local anesthetic effect at the target site.[4][6]
Articaine is commonly formulated with epinephrine at concentrations of 1:100,000 or 1:200,000.[5][9] For most routine procedures, the 1:200,000 concentration is preferred.[9]
Q3: How does articaine's metabolism affect its systemic toxicity risk?
Articaine has a unique metabolic profile that generally contributes to a lower risk of systemic toxicity compared to other amide local anesthetics, especially with repeated injections.[10][11] Its structure includes an ester group, in addition to the amide linkage. This allows for rapid hydrolysis by plasma esterases into its inactive metabolite, articainic acid.[10][11][12] This rapid breakdown results in a very short elimination half-life of approximately 20-40 minutes.[11][12]
Q4: Are there established maximum dose limits for articaine in research animals?
Yes, toxicological studies have established no-observed-adverse-effect levels (NOEL) and lethal doses in various animal models. Adhering to established maximum recommended doses (MRD) is critical for preventing toxicity. For normal healthy adults, the MRD is 7 mg/kg, and this is often used as a reference point for animal studies.[9][13] It is crucial to consult specific toxicological literature for the animal model being used.
Q5: What should I do if I suspect an overdose or see signs of systemic toxicity?
If you suspect an overdose or observe signs of LAST, immediate intervention is critical. The standard emergency response, often referred to as lipid rescue or lipid emulsion therapy, should be initiated.
-
Stop Administration: Immediately cease the administration of articaine.
-
Support Vital Functions: Ensure adequate oxygenation and ventilation. Manage seizures with benzodiazepines if necessary.[14]
-
Administer Lipid Emulsion: Intravenous administration of a 20% lipid emulsion has been shown to be an effective antidote for severe LAST.[15][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Seizures or muscle tremors observed shortly after administration. | Rapid systemic absorption, possibly due to inadvertent intravascular injection or exceeding the maximum safe dose. | 1. Immediately stop articaine administration. 2. Administer intravenous 20% lipid emulsion therapy as per the established protocol.[17] 3. Provide respiratory support. 4. For persistent seizures, consider an anticonvulsant like a benzodiazepine.[14] |
| Duration of local anesthesia is shorter than expected, requiring frequent re-dosing. | Use of articaine without a vasoconstrictor, leading to rapid systemic absorption and clearance from the target site. | 1. Use an articaine formulation that includes epinephrine (e.g., 1:100,000 or 1:200,000) to prolong the local effect and reduce systemic uptake.[5][6] |
| Progressive hypotension and bradycardia during a prolonged experiment with continuous infusion. | Accumulation of articaine and its metabolites, leading to cardiotoxicity. This is a risk in subjects with compromised renal function.[8] | 1. Stop the infusion immediately. 2. Initiate lipid emulsion therapy.[16][18] 3. Provide cardiovascular support as needed. 4. Re-evaluate the infusion rate and total cumulative dose for future experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data related to articaine toxicity and dosing.
Table 1: Toxicological Data for Articaine in Animal Models
| Parameter | Species | Value | Route of Administration | Reference |
| No-Effect Level (NOEL) | Rat | 25 mg/kg/day | Subcutaneous | [19] |
| No-Effect Level (NOEL) | Dog | 40 mg/kg/day | Subcutaneous | [19] |
| Lethal Dose (LD0) | Male Mice | 263 mg/kg | Subcutaneous | [20] |
| Lethal Dose (LD0) | Female Mice | 360 mg/kg | Subcutaneous | [20] |
Table 2: Maximum Recommended Doses (MRD) for Articaine with Epinephrine
| Patient Population | Maximum Recommended Dose | Reference |
| Healthy Adults | 7 mg/kg | [9][13] |
| Pediatric Patients (4-16 years) | 7 mg/kg | [13] |
Key Experimental Protocols
Protocol 1: Administration of Articaine with a Vasoconstrictor
Objective: To reduce the systemic absorption and prolong the local anesthetic effect of articaine.
Methodology:
-
Selection of Anesthetic: Choose a commercially available solution of 4% articaine with epinephrine. The most common concentrations are 1:100,000 or 1:200,000 epinephrine.[5] For procedures not requiring significant hemostasis, the 1:200,000 epinephrine formulation is often preferred.[9]
-
Dose Calculation: Calculate the total volume to be administered based on the subject's body weight and the maximum recommended dose of 7 mg/kg for articaine.[13]
-
Administration Technique:
-
Use a slow injection technique.
-
Before injecting the main volume, perform an aspiration test to ensure the needle tip is not in a blood vessel.[14] This is a critical step to prevent inadvertent intravascular injection.
-
Administer the dose incrementally, observing the subject for any adverse reactions between increments.[21]
-
-
Monitoring: Throughout the experiment, continuously monitor the subject's vital signs, including heart rate, blood pressure, and respiratory rate. Also, observe for any signs of CNS toxicity.
Protocol 2: Lipid Emulsion Rescue for Articaine-Induced Systemic Toxicity
Objective: To reverse the signs of severe systemic toxicity (e.g., seizures, cardiovascular collapse) following articaine administration.
Methodology:
-
Preparation: Have a 20% intravenous lipid emulsion (e.g., Intralipid®) readily available before starting any experiment involving high doses or prolonged administration of articaine.
-
Recognition of Toxicity: Identify the signs of severe LAST, such as persistent seizures or hemodynamic instability (severe hypotension, arrhythmia).
-
Immediate Steps:
-
Halt the administration of articaine.
-
Establish and maintain a patent airway and provide 100% oxygen.[14]
-
-
Lipid Emulsion Administration (based on animal models and clinical guidelines): [17]
-
Initial Bolus: Administer an initial intravenous bolus of 1.5 mL/kg of 20% lipid emulsion over 1 minute.
-
Repeat Bolus: If hemodynamic stability is not restored, the bolus can be repeated once or twice at 5-minute intervals.
-
Continuous Infusion: Following the initial bolus, start a continuous infusion at a rate of 0.25 mL/kg/minute.
-
Duration: Continue the infusion for at least 10 minutes after achieving hemodynamic stability.[17]
-
-
Post-Rescue Monitoring: Continue to monitor the subject closely for at least 12 hours, as there are documented cases of toxicity recurring after initial stabilization.[17]
Visualizations
Caption: Workflow for reducing systemic absorption of articaine.
Caption: The "Lipid Sink" mechanism for treating LAST.
Caption: Decision workflow for safe articaine administration.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Effect of PaCO2 and PaO2 on Lidocaine and Articaine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Emulsion for Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denpedia.com [denpedia.com]
- 5. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.org.za [scielo.org.za]
- 7. Contraindications of Vasoconstrictors in Dentistry – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. dovepress.com [dovepress.com]
- 9. Articaine / Epinephrine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. Articaine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid emulsion for local anesthetic systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity — NUEM Blog [nuemblog.com]
- 18. ceemjournal.org [ceemjournal.org]
- 19. Studies on the toxicological profile of the local anaesthetic articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orabloc.com [orabloc.com]
- 21. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Articaine Hydrochloride Solubility for Novel Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing articaine hydrochloride solubility.
Troubleshooting Guides
This section is designed to help you navigate common issues that may arise during your formulation experiments.
| Problem | Potential Cause | Suggested Solution |
| Precipitation observed after preparing an aqueous solution. | The concentration exceeds the aqueous solubility of this compound. | - Reduce the concentration of this compound in the solution.- Consider incorporating solubilizing excipients such as cosolvents (e.g., propylene glycol, PEG 300), surfactants, or cyclodextrins.[1] |
| pH of the solution is not optimal for this compound solubility. | - Adjust the pH of the solution. The solubility of ionizable drugs like this compound can be significantly influenced by pH.[2] | |
| Interaction with other excipients in the formulation. | - Evaluate the compatibility of all excipients in the formulation. Some excipients may negatively impact the solubility of the active pharmaceutical ingredient (API).[2][3] For example, a white precipitate forms immediately when 4% this compound with adrenaline is mixed with 3% sodium hypochlorite.[4] | |
| Inconsistent solubility results between experiments. | The system has not reached equilibrium. | - Ensure adequate equilibration time during solubility studies. The shake-flask method, a reliable technique, typically requires shaking for a sufficient period (e.g., 18-24 hours) to reach equilibrium.[5][6] |
| Inaccurate quantification of the dissolved this compound. | - Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision.[7] Ensure that the calibration curve is prepared correctly and covers the expected concentration range. | |
| Temperature fluctuations during the experiment. | - Maintain a constant and controlled temperature throughout the solubility experiment, as solubility is temperature-dependent. | |
| Difficulty dissolving this compound in DMSO. | The DMSO has absorbed moisture from the atmosphere (hygroscopic). | - Use fresh, newly opened DMSO for preparing stock solutions. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[8][9] |
| The concentration is at the saturation limit. | - Employ ultrasonication or gentle heating to aid in the dissolution process when preparing high-concentration stock solutions.[8] | |
| Phase separation observed in a multi-component formulation. | Immiscibility of solvents or excipients. | - Review the miscibility of all components in your formulation. Adjust the ratios of cosolvents or select alternative excipients with better compatibility. |
| "Salting out" effect due to high concentrations of salts or other excipients. | - Reduce the concentration of the excipient causing the "salting out" effect. Consider using non-ionic excipients where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is considered to be water-soluble.[10] Quantitative data from various sources indicate a solubility of 64 mg/mL to 100 mg/mL in water, with the higher value being achievable with the use of sonication.[8][9]
Q2: Which organic solvents can be used to dissolve this compound?
This compound is soluble in several organic solvents. Its solubility is reported to be 100 mg/mL in DMSO (with sonication) and 64 mg/mL in ethanol.[8][9]
Q3: How can I enhance the aqueous solubility of this compound for a new formulation?
Several techniques can be employed to enhance the aqueous solubility of this compound:
-
Cosolvency: The addition of a water-miscible solvent in which the drug is more soluble, such as polyethylene glycol (PEG) 300 or propylene glycol, can significantly increase solubility.[1] A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a solubility of at least 2.5 mg/mL.[8]
-
Complexation with Cyclodextrins: Cyclodextrins, particularly derivatives like 2-hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with this compound, thereby increasing its apparent solubility.[11][12] Studies have shown a 1:1 stoichiometry for the articaine-HPβCD complex.[11]
-
pH Adjustment: As an ionizable molecule, the solubility of this compound is pH-dependent. Adjusting the pH of the aqueous medium can increase the proportion of the more soluble ionized form.[2]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules. Non-ionic surfactants are often preferred in parenteral formulations.[3]
Q4: What is the recommended method for determining the solubility of this compound?
The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] This method involves adding an excess amount of the solid drug to the solvent system, shaking it at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved drug in the supernatant.[5]
Q5: Which analytical techniques are suitable for quantifying this compound in solubility studies?
High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry are commonly used to quantify this compound.
-
HPLC: Provides high specificity and sensitivity. A common method involves a C8 or C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at around 273-276 nm.[7][13]
-
UV-Vis Spectrophotometry: A simpler and faster method, suitable for preliminary studies. The maximum absorbance of articaine is often observed around 272 nm.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Conditions | Reference(s) |
| Water | 100 | With ultrasonication | [8] |
| Water | 64 | - | [9] |
| DMSO | 100 | With ultrasonication, use fresh DMSO | [8] |
| Ethanol | 64 | - | [9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear solution | [8] |
Table 2: this compound and 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) Inclusion Complex Properties
| Parameter | Value | Reference(s) |
| Stoichiometry (Articaine:HPβCD) | 1:1 | [11] |
| Association Constant (Ka) | 117.8 M⁻¹ | [11] |
| Complexed Fraction (f) | 41.4% | [11] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a given solvent system.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, buffer solution, water-cosolvent mixture)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.
-
Calculate the solubility of this compound in the solvent system.
Protocol 2: Quantification of this compound using HPLC
Objective: To determine the concentration of this compound in a sample solution.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, a mixture of potassium dihydrogen phosphate (KH2PO4) and acetonitrile (80:20 v/v).[7]
-
Detection Wavelength: 273 nm[7]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample solution (from the solubility experiment) with the mobile phase to fall within the concentration range of the calibration standards.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Strategies for Enhancing this compound Solubility.
References
- 1. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Excipient-drug interactions in parenteral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic assessment of interaction between 4% this compound with adrenaline and various endodontic irrigants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Physicochemical characterization and cytotoxicity of articaine-2-hydroxypropyl-β-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijddt.com [ijddt.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Articaine Hydrochloride Purity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods for the purity testing of articaine hydrochloride. The methods covered are the United States Pharmacopeia (USP) monograph method, a reversed-phase C8 column method, and a mixed-mode chromatography method using a Newcrom R1 column. This guide aims to offer an objective analysis of each method's performance, supported by available experimental data, to assist in selecting the most suitable method for specific analytical needs.
Comparison of HPLC Method Validation Parameters
The following table summarizes the key validation parameters for the different HPLC methods used for this compound purity testing. The data presented is based on available public information and provides a comparative overview of the methods' performance characteristics.
| Validation Parameter | USP Monograph Method (C18) | Reversed-Phase C8 Method | Mixed-Mode Newcrom R1 Method |
| Linearity Range | Data not explicitly available in public documents. | 4-400 µg/mL[1] | Data not publicly available. |
| Correlation Coefficient (r²) | Data not explicitly available. | 0.9999[1] | Data not publicly available. |
| Accuracy (% Recovery) | Data not explicitly available. | 99.15% - 103.83%[1] | Data not publicly available. |
| Precision (% RSD) | Data not explicitly available. | Intra-day: 0.21% - 1.69%Inter-day: 0.22% - 1.73%[1] | Data not publicly available. |
| Limit of Detection (LOD) | Data not explicitly available. | Data not explicitly available. | Data not publicly available. |
| Limit of Quantitation (LOQ) | Data not explicitly available. | ~10 ng/mL[1] | Data not publicly available. |
| Specificity | Method is designed to separate articaine from its related compounds A and E. | Demonstrated to separate articaine from adrenaline and its degradation products. | Capable of separating this compound from other components.[2] |
Experimental Protocols
USP Monograph Method (C18 Column)
This method is the official procedure outlined in the United States Pharmacopeia for the analysis of this compound.
-
Chromatographic System:
-
Column: 4.6-mm × 25-cm; packing L1 (C18).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (1:3, v/v). The buffer solution contains 2.02 g of sodium 1-heptanesulfonate and 4.08 g of potassium dihydrogen phosphate per liter of water, adjusted to a pH of 2.0 with phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detector: UV at 276 nm.
-
Temperature: 45°C.
-
Injection Volume: 10 µL.
-
-
Solutions:
-
Standard Solution: Prepare a solution of USP this compound RS in the mobile phase. For impurity testing, a standard solution containing USP Articaine Related Compound A RS and USP Articaine Related Compound E RS is also used.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase.
-
Reversed-Phase C8 Column Method
This method offers an alternative to the official USP method, utilizing a C8 column.
-
Chromatographic System:
-
Column: C8 (specific dimensions may vary, e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, phosphate buffer, and sodium heptanesulfonate.[1] A variant uses a mobile phase of phosphate buffer and acetonitrile (88:12, v/v).[1]
-
Flow Rate: Typically around 1 mL/min.
-
Detector: UV at 276 nm.[1]
-
Temperature: Ambient.
-
-
Solutions:
-
Standard Solution: A solution of known concentration of this compound reference standard in the mobile phase.
-
Sample Solution: A solution of the this compound sample dissolved in the mobile phase.
-
Mixed-Mode Newcrom R1 Column Method
This method employs a specialized column with both reversed-phase and ion-exchange properties.
-
Chromatographic System:
-
Column: Newcrom R1.
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass-Spec (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: Not specified.
-
Detector: UV (wavelength not specified).
-
Temperature: Not specified.
-
-
Solutions:
-
Standard Solution: A solution of this compound reference standard prepared in the mobile phase.
-
Sample Solution: The this compound sample dissolved in the mobile phase.
-
Visualizing the Experimental Workflows
The following diagrams illustrate the general experimental workflows for validating an HPLC method for this compound purity testing.
Caption: General workflow for HPLC method validation.
Caption: Standard sample preparation for HPLC analysis.
References
A Head-to-Head Comparison of Articaine and Ropivacaine in Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two widely used local anesthetics, articaine and ropivacaine, with a focus on their performance in preclinical animal pain models. Understanding the distinct profiles of these agents is crucial for selecting the appropriate compound for specific research applications and for the development of novel analgesic therapies.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both articaine and ropivacaine are amide-type local anesthetics that exert their analgesic effects primarily by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials along nerve fibers, thereby blocking the transmission of pain signals.[1][2]
Articaine is unique due to its thiophene ring, which increases its lipid solubility and allows for efficient penetration of nerve membranes.[1] It also contains an ester group, leading to partial metabolism in the bloodstream by esterases, which contributes to a faster onset and shorter half-life compared to other amide anesthetics primarily metabolized in the liver.[1]
Ropivacaine, a pure S-enantiomer, is noted for its favorable safety profile, with reduced potential for central nervous system and cardiotoxicity compared to its racemic counterpart, bupivacaine.[3][4] It exhibits a degree of differential blockade, with a preference for blocking sensory (Aδ and C) fibers over motor (Aβ) fibers, which can be advantageous when motor function preservation is desired.[3][5]
Quantitative Data Summary
The following tables summarize the key pharmacodynamic parameters of articaine and ropivacaine from comparative studies.
Table 1: Onset and Duration of Action in a Bovine Model (Caudal Epidural Anesthesia)
| Anesthetic Agent (Concentration) | Onset of Analgesia (minutes) | Duration of Action (minutes) | Animal Model | Reference |
| Articaine (4%) | Significantly faster than ropivacaine | Significantly shorter than ropivacaine | Cattle | [6] |
| Ropivacaine (0.75%) | Significantly slower than articaine | Significantly longer than articaine | Cattle | [6] |
Note: Specific mean times were not provided in the abstract, but the statistical significance of the differences was highlighted.
Table 2: Comparative Efficacy in Human Dental Anesthesia (Maxillary Infiltration)
| Anesthetic Agent (Concentration) | Mean Onset Time (minutes) | Mean Duration of Pulp Anesthesia (minutes) | Mean Duration of Soft Tissue Anesthesia (minutes) | Reference |
| Articaine (4% with epinephrine 1:100,000) | 4.08 | 63.7 | 195.2 | [6][7] |
| Ropivacaine (0.5% plain) | 2.22 | 79.2 | 264 | [6][7] |
Table 3: Comparative Efficacy in Human Dental Anesthesia (Mandibular Third Molar Extraction)
| Anesthetic Agent (Concentration) | Mean Onset Time (minutes) | Mean Duration of Anesthesia (minutes) | Mean Duration of Postoperative Analgesia (minutes) | Reference |
| Articaine (4% with adrenaline 1:200,000) | 1.14 | 232.8 | 191.4 | [8] |
| Ropivacaine (0.5% with adrenaline 1:200,000) | 2.18 | 426.6 | 459 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the preclinical assessment of local anesthetics in animal pain models.
Formalin-Induced Inflammatory Pain Model
This model is used to assess analgesic efficacy against both acute and persistent inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Animals are habituated to the testing environment (e.g., a clear observation chamber) for at least 30 minutes prior to the experiment.
-
A solution of 5% formalin (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.[2]
-
Immediately after injection, the animal is returned to the observation chamber.
-
Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified.
-
Observations are typically recorded in two distinct phases: the early/acute phase (0-10 minutes post-injection) and the late/tonic phase (20-35 minutes post-injection).[2]
-
-
Drug Administration: Articaine or ropivacaine would be administered locally (e.g., subcutaneous co-injection with formalin or perineural block) at various doses prior to formalin injection to assess their ability to block nociceptive behaviors in each phase.
Hot Plate Test for Thermal Nociception
This test evaluates the central analgesic effects of compounds by measuring the latency to a painful thermal stimulus.
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Each mouse is placed on the heated surface, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Drug Administration: The test compounds (articaine or ropivacaine) would typically be administered systemically (e.g., intraperitoneally or intravenously) at various time points before placing the animal on the hot plate to determine their peak analgesic effect and duration of action. For local anesthetics, a peripheral administration route with assessment of a localized thermal stimulus could also be employed.
Visualizations
Signaling Pathway of Articaine and Ropivacaine
Caption: Mechanism of action for articaine and ropivacaine.
Experimental Workflow for a Comparative Animal Pain Study
Caption: Workflow for a preclinical comparative pain study.
References
- 1. Effects of articaine and ropivacaine on calcium handling and contractility in canine ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 4. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of lidocaine and ropivacaine stellate ganglion blockade in treating upper limb postherpetic neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of ropivacaine and articaine with epinephrine for infiltration anaesthesia in dentistry - a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Anesthetic Efficacy of 4% Articaine, 0.5% Bupivacaine and 0.5% Ropivacaine During Surgical Removal of Impacted Mandibular Third Molars: A Randomized Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Effects Exerted by 4% Articaine Buccal Infiltration and 2% Lidocaine Inferior Alveolar Nerve Block on Pain Perception and Behavioral Feedback of Children during Pulp Treatment of Mandibular Second Primary Molars - PMC [pmc.ncbi.nlm.nih.gov]
A Statistical Analysis of Articaine Efficacy Compared to Traditional Anesthetics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the performance of articaine, a widely used local anesthetic, with traditional alternatives, primarily lidocaine. The analysis is supported by experimental data from multiple clinical trials and systematic reviews to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Articaine is an amide local anesthetic that stands out due to its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an additional ester group.[1][2] This structure enhances its liposolubility, allowing for more effective diffusion across nerve membranes.[1][3] Consequently, articaine is metabolized rapidly in both the blood and the liver, resulting in a shorter elimination half-life compared to anesthetics like lidocaine, which are metabolized primarily in the liver.[3][4] These pharmacological distinctions often translate to differences in clinical performance.
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators for articaine and lidocaine based on data from various clinical studies.
Table 1: Comparison of Onset of Action and Duration of Anesthesia
| Anesthetic Agent | Administration Route | Mean Onset of Action (minutes) | Mean Duration of Pulpal Anesthesia (minutes) | Source |
| 4% Articaine (1:100,000 epinephrine) | Maxillary Infiltration | 1.4 | 66.3 | [5] |
| 4% Articaine (1:200,000 epinephrine) | Maxillary Infiltration | 1.6 | 56.7 | [5] |
| 2% Lidocaine (1:100,000 epinephrine) | Maxillary Infiltration | 2.8 | 39.2 | [5] |
| 4% Articaine (1:100,000 epinephrine) | Inferior Alveolar Nerve Block | 7.4 | 106.6 | [6] |
| 4% Articaine (1:200,000 epinephrine) | Inferior Alveolar Nerve Block | 7.7 | 88.0 | [6] |
| 2% Lidocaine (1:100,000 epinephrine) | Inferior Alveolar Nerve Block | 8.7 | 61.8 | [6] |
| 4% Articaine (1:100,000 epinephrine) | Inferior Alveolar Nerve Block | 0.94 (56.57 sec) | 231.0 | [7][8] |
| 2% Lidocaine (1:100,000 epinephrine) | Inferior Alveolar Nerve Block | 1.47 (88.26 sec) | 174.8 | [7][8] |
Note: Epinephrine concentrations are presented as ratios (e.g., 1:100,000).
Table 2: Anesthetic Success Rates in Clinical Trials
| Clinical Scenario | Anesthetic Protocol | Success Rate | Odds Ratio (Articaine vs. Lidocaine) | Source |
| Overall Anesthesia | Articaine vs. Lidocaine | --- | 2.17 (Overall) | [9] |
| Infiltration (Maxillary & Mandibular) | Articaine vs. Lidocaine | --- | 2.78 | [3][9] |
| Mandibular Block Anesthesia | Articaine vs. Lidocaine | --- | 1.50 | [3][9] |
| Irreversible Pulpitis (Mandibular Molars) | 4% Articaine (IANB + Buccal Infiltration) | 70% | --- | [10] |
| Irreversible Pulpitis (Mandibular Molars) | 2% Lidocaine (IANB + Buccal Infiltration) | 50% | --- | [10] |
| Irreversible Pulpitis (Mandibular Molars) | 2% Lidocaine (IANB alone) | 30% | --- | [10] |
| Irreversible Pulpitis (Access Cavity Prep) | 4% Articaine | 97% | Not Statistically Significant | [11][12] |
| Irreversible Pulpitis (Access Cavity Prep) | 2% Lidocaine | 93% | Not Statistically Significant | [11][12] |
| Irreversible Pulpitis (Initial Instrumentation) | 4% Articaine | 71% | Not Statistically Significant | [11][12] |
| Irreversible Pulpitis (Initial Instrumentation) | 2% Lidocaine | 72% | Not Statistically Significant | [11][12] |
IANB: Inferior Alveolar Nerve Block. Odds Ratio > 1.0 indicates a higher likelihood of success for articaine.
Signaling Pathway and Experimental Workflow
Visualizations of the anesthetic mechanism and a typical clinical trial design are provided below to clarify the underlying science and evaluation process.
Caption: Mechanism of action for articaine local anesthesia.
Caption: Workflow for a double-blind randomized controlled trial.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol synthesized from high-quality randomized controlled trials comparing articaine and lidocaine.
Protocol: Anesthetic Efficacy in Patients with Symptomatic Irreversible Pulpitis
This protocol is based on double-blind, randomized controlled trials investigating local anesthetic success in endodontic therapy.[12][13][14]
-
1. Study Population:
-
Inclusion Criteria: Adult patients (18+ years) presenting with symptomatic irreversible pulpitis in a mandibular posterior tooth, confirmed by clinical and radiographic examination. Patients must be in good general health (ASA I or II).
-
Exclusion Criteria: Known allergies to amide anesthetics or sulfites, pregnancy or lactation, use of analgesics or anti-inflammatory drugs within 12 hours of the appointment, or inability to provide informed consent.
-
-
2. Study Design:
-
A prospective, randomized, double-blind design is used.
-
Patients are randomly assigned to one of two groups using a computer-generated randomization sequence concealed in opaque, sealed envelopes.
-
Group 1 (Experimental): Receives 4% articaine with 1:100,000 epinephrine.
-
Group 2 (Control): Receives 2% lidocaine with 1:100,000 epinephrine.
-
-
Both the patient and the administering clinician are blinded to the anesthetic solution used. Cartridges are masked to ensure blinding.
-
-
3. Anesthetic Administration:
-
A conventional inferior alveolar nerve block (IANB) is administered using a standardized volume (e.g., 1.8 mL) of the assigned anesthetic solution.
-
The injection is performed by a single, calibrated operator to ensure consistency.
-
Onset of subjective anesthesia (patient-reported numbness of the lip and tongue) is recorded.
-
-
4. Efficacy Assessment:
-
Primary Outcome (Anesthetic Success): Pulpal anesthesia is tested using an electric pulp tester (EPT) at set intervals (e.g., every 2 minutes for 15 minutes) following the IANB. Success is defined as no patient response to the maximum stimulus from the EPT on two consecutive tests.
-
Secondary Outcome (Pain During Treatment): After 15 minutes, endodontic access is initiated. The patient's pain response is recorded using a Heft-Parker Visual Analog Scale (HP-VAS).[12] "Success" is defined as a score of 54 mm or less on the HP-VAS, indicating no or mild pain.[12][13] If the patient experiences moderate to severe pain, supplemental anesthesia is administered, and this is recorded as an anesthetic failure.
-
-
5. Data Analysis:
-
The primary outcome (anesthetic success rate) between the two groups is compared using a Chi-square test.
-
Secondary outcomes, such as pain scores and onset times, are compared using independent t-tests or Mann-Whitney U tests, depending on the data distribution.
-
A p-value of < 0.05 is considered statistically significant.
-
Conclusion
The compiled data indicates that articaine frequently demonstrates a clinical advantage over lidocaine, particularly for infiltration anesthesia where its success rate is notably higher.[15] Meta-analyses show articaine is 1.5 times more likely to achieve success in mandibular blocks and 2.78 times more likely in infiltrations compared to lidocaine.[3][9] It generally provides a faster onset of action and a longer duration of pulpal anesthesia.[5][6]
However, in challenging clinical situations such as treating teeth with symptomatic irreversible pulpitis via an inferior alveolar nerve block, the superiority of articaine is less pronounced, with some studies showing no statistically significant difference in efficacy compared to lidocaine.[11][12] In these cases, supplemental infiltration with articaine has been shown to be significantly more effective than supplemental lidocaine.[4][16] The choice of anesthetic should be based on the specific clinical procedure, patient factors, and the desired balance between onset, duration, and anesthetic depth.
References
- 1. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 4. orabloc.com [orabloc.com]
- 5. Onset and duration periods of articaine and lidocaine on maxillary infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Onset and duration period of pulpal anesthesia of articaine and lidocaine in inferior alveolar nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Anesthetic efficacy of 4% articaine versus 2% lignocaine during the surgical removal of the third molar: A comparative prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaesthetic Efficacy of Lidocaine and Articaine in Inferior Alveolar Nerve Block Combined with Buccal Infiltration in Patients with Irreversible Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Efficacy of Lidocaine and Articaine as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Efficacy of Lidocaine and Articaine as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Does Articaine Provide an Advantage over Lidocaine in Patients with Symptomatic Irreversible Pulpitis? A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of articaine's lower systemic toxicity compared to other local anesthetics
A comprehensive review of experimental data indicates that articaine possesses a favorable systemic toxicity profile compared to several other local anesthetics. This is attributed to its unique chemical structure, which allows for rapid metabolism in the plasma, reducing the risk of accumulating to toxic levels. This guide provides a detailed comparison of articaine's systemic toxicity with other commonly used local anesthetics, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Articaine's lower systemic toxicity is a key advantage in clinical practice. In vitro studies on neuronal cells demonstrate that articaine has a higher LD50 value, suggesting lower neurotoxicity compared to agents like lidocaine and bupivacaine. While in vivo studies on central nervous system (CNS) toxicity indicate an equipotent seizure threshold to lidocaine, cardiovascular studies in medically compromised patients show a comparable safety profile. The rapid breakdown of articaine by plasma esterases is a significant factor in its safety, minimizing the potential for systemic adverse effects.
Data Presentation: Comparative Systemic Toxicity
The following tables summarize the key quantitative data from various experimental studies, providing a clear comparison of articaine's systemic toxicity with other local anesthetics.
| Local Anesthetic | In Vitro LD50 (mM) on Human Neuroblastoma Cells (SH-SY5Y)[1][2] | Relative Neurotoxicity (Compared to Lidocaine)[1][2] |
| Articaine | 8.7 | Low |
| Lidocaine | 3.5 | Medium |
| Bupivacaine | 1.0 | High |
| Ropivacaine | 12.6 | Low |
| Mepivacaine | 5.5 | Medium |
| Prilocaine | 4.2 | Medium |
| Local Anesthetic | Mean Convulsive Threshold Dose (mg/kg) in Rats (Unstressed)[3] |
| Articaine | 25.34 ± 2.28 |
| Lidocaine | 23.54 ± 0.49 |
| Cardiovascular Parameter | Articaine 4% with Adrenalin 1:200,000 | Lidocaine 2% with Adrenalin 1:100,000 | Statistical Significance |
| Heart Rate | No significant change | No significant change | No significant difference |
| Systolic Blood Pressure | No significant change | No significant change | No significant difference |
| Diastolic Blood Pressure | No significant change | No significant change | No significant difference |
| O2 Saturation | No significant change | No significant change | No significant difference |
Experimental Protocols
In Vitro Neurotoxicity Assay
Objective: To determine the 50% lethal dose (LD50) of various local anesthetics on human neuroblastoma cells (SH-SY5Y) as a measure of neurotoxicity.[1][2]
Methodology:
-
Cell Culture: Undifferentiated SH-SY5Y cells were cultured in supplemented Dulbecco's Modified Eagle Medium (DMEM).
-
Drug Incubation: Once confluent, the cells were incubated with various concentrations of articaine, lidocaine, bupivacaine, ropivacaine, mepivacaine, and prilocaine for 20 minutes.
-
Viability Assessment: The metabolic activity of viable cells was assessed using a WST-1 assay, followed by spectrometric quantification.
-
LD50 Determination: The LD50 for each local anesthetic was determined by extrapolation from the dose-response curve.
In Vivo Central Nervous System (CNS) Toxicity Study
Objective: To compare the convulsive threshold of intravenously administered articaine and lidocaine in rats.[3]
Methodology:
-
Animal Model: The study utilized 36 male Sprague-Dawley rats.
-
Drug Administration: Lidocaine (2% with 1:100,000 epinephrine) or articaine (4% with 1:100,000 epinephrine) was administered intravenously at a constant rate.
-
Experimental Groups: Rats were divided into four groups to receive either lidocaine or articaine under rest or stress conditions.
-
Monitoring: Mean arterial pressure (MAP), heart rate (HR), arterial pH, PaCO2, and PaO2 were measured. The primary endpoint was the first tonic-clonic seizure.
-
Data Analysis: The dose of the local anesthetic required to induce the first seizure was calculated and compared between the groups.
Cardiovascular Safety Study in Humans
Objective: To compare the cardiovascular safety profiles of articaine and lidocaine in medically compromised cardiac patients undergoing dental procedures.
Methodology:
-
Study Design: A prospective, randomized, double-blinded study was conducted with fifty cardiovascular patients.
-
Intervention: Patients were randomly assigned to receive a 1.8 mL injection of either articaine 4% with adrenalin 1:200,000 or lidocaine 2% with adrenalin 1:100,000.
-
Data Collection: A computerized system continuously monitored electrocardiography (ECG), O2 saturation, blood pressure (BP), and heart rate (HR) throughout the dental treatment.
-
Statistical Analysis: The collected cardiovascular data were statistically analyzed to identify any significant differences between the two anesthetic groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of local anesthetic systemic toxicity and a typical experimental workflow for assessing CNS toxicity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
